molecular formula C11H10BrNO2 B1292636 Methyl 2-(4-bromo-1H-indol-3-yl)acetate CAS No. 89245-37-4

Methyl 2-(4-bromo-1H-indol-3-yl)acetate

Cat. No.: B1292636
CAS No.: 89245-37-4
M. Wt: 268.11 g/mol
InChI Key: WCLDTMGLWGZIHG-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-1H-indol-3-yl)acetate ( 89245-37-4) is a high-purity brominated indole derivative supplied for chemical and pharmaceutical research. This compound, with a molecular formula of C11H10BrNO2 and a molecular weight of 268.11 g/mol, serves as a versatile synthetic intermediate and building block . The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological potential . Researchers utilize this ester in the synthesis of more complex molecules; for instance, closely related 5-bromoindole-3-carboxaldehyde is a key precursor for creating dihydropyridine derivatives that exhibit multifunctional applications, including anti-corrosive, antimicrobial, and antioxidant properties . The ester functional group in this compound makes it a valuable precursor for further chemical transformations, including hydrolysis to the corresponding acetic acid or use in nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-bromo-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLDTMGLWGZIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646839
Record name Methyl (4-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89245-37-4
Record name Methyl (4-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the NMR Characterization of Methyl 2-(4-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Structural Elucidation in Drug Discovery

In the realm of medicinal chemistry and drug development, the precise structural characterization of novel compounds is a cornerstone of progress. Indole derivatives, in particular, represent a privileged scaffold in a vast array of biologically active molecules. Their structural nuances, often dictated by subtle shifts in substituent patterns, can profoundly influence their pharmacological profiles. Methyl 2-(4-bromo-1H-indol-3-yl)acetate, a halogenated indole derivative, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy in unambiguous structure elucidation. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive, in-depth exploration of the NMR characterization of this specific molecule, blending theoretical principles with practical, field-tested insights.

Understanding the Molecular Landscape: Predicting the NMR Spectrum

Before stepping into the laboratory, a proficient scientist leverages their understanding of chemical principles to predict the spectral features of the target molecule. The structure of Methyl 2-(4-bromo-1H-indol-3-yl)acetate, with its distinct aromatic and aliphatic regions, and the influence of the electronegative bromine atom, provides a rich tapestry of expected NMR signals.

1.1. The ¹H NMR Spectrum: A Proton's Perspective

The proton NMR spectrum is anticipated to reveal a series of distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by the local electronic environment.

  • Indole N-H Proton (H1): This proton is typically observed as a broad singlet in the downfield region (δ 8.0-12.0 ppm). Its chemical shift is highly sensitive to solvent and concentration due to hydrogen bonding effects.[1]

  • Indole C2-H Proton: The proton at the C2 position of the indole ring is expected to appear as a singlet, as it lacks adjacent proton coupling partners. Its chemical shift will be influenced by the π-electron system of the indole ring.

  • Aromatic Protons (H5, H6, H7): The protons on the benzene ring will exhibit characteristic splitting patterns due to spin-spin coupling. The bromine atom at C4 will deshield the adjacent H5 proton, shifting it downfield. We can predict a doublet for H7, a doublet of doublets for H6, and a doublet for H5.

  • Methylene Protons (-CH₂-): The two protons of the methylene group attached to C3 are diastereotopic and will likely appear as a singlet, integrating to two protons.

  • Methyl Protons (-OCH₃): The three equivalent protons of the methyl ester group will present as a sharp singlet.

1.2. The ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The carbon-13 NMR spectrum provides a direct map of the carbon framework. The chemical shifts are influenced by hybridization, electronegativity of attached atoms, and resonance effects.[2]

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield.

  • Aromatic and Heterocyclic Carbons: The eight carbons of the bromoindole ring will resonate in the aromatic region (typically δ 100-140 ppm). The carbon bearing the bromine (C4) will be directly influenced by its electronegativity. The chemical shifts of C2, C3, C3a, C4, C5, C6, C7, and C7a will be distinct.

  • Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region of the spectrum.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be observed at a characteristic upfield chemical shift.

The Art of Data Acquisition: Protocols for High-Fidelity NMR

The quality of NMR data is paramount for accurate structural interpretation. The following protocols are designed to be self-validating, ensuring robust and reproducible results.

2.1. Rigorous Sample Preparation: The Foundation of Quality Data

A meticulously prepared sample is the first step towards a high-quality spectrum.[3][4]

Protocol 1: Standard Sample Preparation

  • Analyte Purity: Ensure the Methyl 2-(4-bromo-1H-indol-3-yl)acetate sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives. The choice of solvent can influence chemical shifts.[5][6]

  • Concentration: Prepare a solution with a concentration of approximately 10-50 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Tube Quality: Use high-quality, clean NMR tubes to avoid paramagnetic impurities and ensure uniform magnetic field susceptibility.[7]

  • Volume: The final sample volume should be sufficient to cover the NMR spectrometer's detection coils, typically around 0.6-0.7 mL for a standard 5 mm tube, resulting in a sample height of 40-50 mm.[8]

2.2. Acquiring the Data: A Step-by-Step Workflow

The following workflow outlines the acquisition of a comprehensive suite of NMR experiments for the complete characterization of Methyl 2-(4-bromo-1H-indol-3-yl)acetate.

Experimental Workflow for NMR Characterization

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis Prep Prepare Sample (Protocol 1) H1 ¹H NMR Prep->H1 Acquire C13 ¹³C NMR H1->C13 Optimize DEPT DEPT-135 & DEPT-90 C13->DEPT Correlate COSY ¹H-¹H COSY DEPT->COSY Confirm HSQC ¹H-¹³C HSQC COSY->HSQC Connect Analysis Structure Elucidation HSQC->Analysis Synthesize

Caption: Workflow for comprehensive NMR analysis.

Protocol 2: 1D NMR Data Acquisition

  • ¹H NMR:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[9]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Acquire DEPT-135 and DEPT-90 spectra.[10] The DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 experiment will only show CH signals.[2][11] Quaternary carbons are absent in both DEPT spectra. This is a crucial step for differentiating carbon types.

Protocol 3: 2D NMR Data Acquisition

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • This experiment reveals proton-proton coupling correlations.[12][13] Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is invaluable for assigning protons in the aromatic spin system.[14]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[15][16][17] Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other, providing a definitive assignment of protonated carbons.

Interpreting the Data: From Spectra to Structure

The culmination of the experimental work lies in the careful and logical interpretation of the acquired spectra.

3.1. Assigning the Signals: A Puzzle of Connectivity

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

  • Step 1: Identify Key Functional Groups: The characteristic chemical shifts of the N-H, carbonyl, methylene, and methyl protons and carbons provide initial anchor points for the assignment.

  • Step 2: Elucidate the Aromatic Spin System: Use the COSY spectrum to trace the connectivity between the aromatic protons (H5, H6, and H7). The splitting patterns in the ¹H NMR spectrum will corroborate these assignments.

  • Step 3: Connect Protons to Carbons: Employ the HSQC spectrum to definitively link each proton to its directly attached carbon. This is particularly useful for assigning the carbons within the aromatic ring and the methylene carbon.

  • Step 4: Differentiate Carbon Types: Use the DEPT spectra to confirm the multiplicity of each carbon (CH, CH₂, CH₃) and to identify the quaternary carbons (which will be present in the ¹³C spectrum but absent in the DEPT spectra).

3.2. Data Summary: A Clear and Concise Representation

The assigned NMR data should be presented in a clear and organized manner for easy reference and comparison.

Table 1: ¹H NMR Data for Methyl 2-(4-bromo-1H-indol-3-yl)acetate (in CDCl₃, 400 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H (H1)~8.2 (broad)s1H-
C2-H~7.2s1H-
H7~7.5d1H~8.0
H5~7.3d1H~8.0
H6~7.1t1H~8.0
-CH₂-~3.8s2H-
-OCH₃~3.7s3H-

Table 2: ¹³C NMR and DEPT Data for Methyl 2-(4-bromo-1H-indol-3-yl)acetate (in CDCl₃, 100 MHz)

Carbon AssignmentChemical Shift (δ, ppm)DEPT-135DEPT-90
C=O~172--
C7a~136--
C3a~128--
C2~125CHCH
C5~124CHCH
C7~122CHCH
C6~120CHCH
C4~115--
C3~110--
-OCH₃~52CH₃-
-CH₂-~31CH₂ (neg)-

Note: The chemical shift values provided are approximate and can vary slightly depending on the specific experimental conditions.

Conclusion: The Power of a Multi-faceted NMR Approach

The comprehensive NMR characterization of Methyl 2-(4-bromo-1H-indol-3-yl)acetate, as outlined in this guide, exemplifies the indispensable role of modern NMR spectroscopy in chemical research and development. By integrating a suite of 1D and 2D NMR experiments with a strong foundation in spectral interpretation, researchers can achieve unambiguous structural elucidation. This level of certainty is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships, ensuring intellectual property, and ultimately, advancing the frontiers of drug discovery.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • COSY (COrrelation SpectroscopY). (n.d.). CEITEC. [Link]

  • DEPT 13C NMR Spectroscopy. (n.d.). Fiveable. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). [Link]

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  • Good Lab Practice-NMR. (n.d.). C-CART. [Link]

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  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431. [Link]

  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1831. [Link]

  • Reutenauer, L. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of a 4-Bromoindole Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the crystal structure of a key 4-bromoindole derivative, offering critical insights for researchers in medicinal chemistry and materials science. While the precise crystal structure of Methyl 2-(4-bromo-1H-indol-3-yl)acetate is not publicly available, this document leverages the detailed crystallographic data of the closely related and structurally analogous compound, 2-(4-Bromo-1H-indol-3-yl)acetonitrile. The nitrile functional group in this analogue serves as a valuable proxy for understanding the solid-state behavior and intermolecular interactions that are likely to govern the crystal packing of the target methyl ester. Understanding these structural nuances is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants in the drug development pipeline.

Introduction: The Significance of Bromoindoles in Modern Research

The indole scaffold is a privileged motif in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] The introduction of a bromine atom onto the indole ring, particularly at the 4-position, can significantly modulate a molecule's electronic properties and lipophilicity, often leading to enhanced biological efficacy.[3] Bromoindole derivatives have demonstrated potential as anticancer, antimicrobial, and antiviral agents.[3][4] Furthermore, marine-derived brominated indoles have been identified as ligands for the aryl hydrocarbon receptor (AhR), highlighting their role in cellular signaling pathways.[5] A thorough understanding of the three-dimensional arrangement of these molecules in the solid state is therefore essential for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Experimental Rationale and a Self-Validating Protocol for Crystal Structure Determination

The determination of a molecule's crystal structure is a cornerstone of chemical and pharmaceutical research.[6] The primary technique employed for this purpose is single-crystal X-ray diffraction.[7][8] This method relies on the principle that a crystalline solid will diffract an incident X-ray beam in a predictable pattern, which is directly related to the arrangement of atoms within the crystal lattice.[7] The following section outlines a robust, self-validating protocol for such an experiment, designed to ensure the acquisition of high-quality, reliable crystallographic data.

A Step-by-Step Guide to Single-Crystal X-ray Diffraction

This protocol is a generalized yet comprehensive workflow for the determination of a small molecule crystal structure.

  • Crystal Growth and Selection : The initial and often most challenging step is the growth of a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[8] This is commonly achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The selected crystal should be visually inspected under a microscope for defects.

  • Crystal Mounting : The chosen crystal is carefully mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation from the X-ray beam and the low temperatures used during data collection.

  • Data Collection : The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[9] The crystal is rotated, and diffraction data are collected over a range of orientations.[8] Modern diffractometers utilize sensitive detectors like CCD or CMOS to record the intensities and positions of the diffracted X-ray spots.[10]

  • Data Reduction and Processing : The raw diffraction data are processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The unit cell parameters and space group are determined from the diffraction pattern.[7]

  • Structure Solution and Refinement : The processed data are used to solve the phase problem and generate an initial electron density map.[6] This map allows for the initial placement of atoms in the crystal structure. The atomic positions and thermal parameters are then refined against the experimental data to achieve the best possible fit between the calculated and observed diffraction patterns.[11]

Workflow for Crystal Structure Determination

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Validation & Deposition A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Data Collection B->C D Data Reduction & Processing C->D E Structure Solution D->E F Structure Refinement E->F G Structure Validation (e.g., CheckCIF) F->G H Deposition in Crystallographic Database G->H

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for 2-(4-Bromo-1H-indol-3-yl)acetonitrile

The following tables summarize the crystallographic data for 2-(4-Bromo-1H-indol-3-yl)acetonitrile, which serves as a structural surrogate for Methyl 2-(4-bromo-1H-indol-3-yl)acetate.[11][12][13]

Crystal Data and Structure Refinement
ParameterValue[11]
Chemical formulaC₁₀H₇BrN₂
Molar mass235.09 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.3971 (17)
b (Å)11.237 (2)
c (Å)9.979 (2)
β (°)104.82 (3)
Volume (ų)910.2 (3)
Z4
Temperature (K)293
Radiation typeMo Kα
Wavelength (Å)0.71073
Absorption coefficient (mm⁻¹)4.46
F(000)464
Crystal size (mm)0.20 × 0.20 × 0.20
Reflections collected9047
Independent reflections2082
Rint0.115
Goodness-of-fit on F²1.09
Final R indices [I > 2σ(I)]R₁ = 0.073, wR₂ = 0.188
R indices (all data)R₁ = not reported, wR₂ = 0.188
Largest diff. peak and hole (e.Å⁻³)0.64 and -1.84

Analysis of the Crystal Structure

The crystal structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile reveals a planar indole ring system.[11][12] The non-hydrogen atoms of the indole moiety are essentially coplanar, with a root-mean-square deviation of 0.019 Å.[11] The acetonitrile group, however, is displaced from this plane.[11] In the crystal, molecules are linked by N—H···N hydrogen bonds, forming chains along the direction.[11][12] This hydrogen bonding motif is a key feature of the crystal packing and significantly influences the solid-state properties of the compound.

Intermolecular Interactions

G mol1 N-H Indole Ring 1 mol2 N Acetonitrile of Molecule 2 mol1:h->mol2:n Hydrogen Bond

Caption: A diagram illustrating the key N-H···N hydrogen bonding interaction.

Implications for Drug Development

The planarity of the indole ring and the presence of strong hydrogen bonding interactions are critical factors to consider in the development of drugs based on this scaffold. The crystal packing arrangement will directly impact the material's dissolution rate and stability. For Methyl 2-(4-bromo-1H-indol-3-yl)acetate, it is anticipated that the ester carbonyl group would also participate in hydrogen bonding, potentially leading to a different, yet still well-ordered, crystal packing arrangement. The insights gained from the acetonitrile analog provide a solid foundation for computational modeling and polymorphism screening of the target methyl ester.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of a 4-bromoindole derivative, using the closely related 2-(4-Bromo-1H-indol-3-yl)acetonitrile as a validated structural model. The detailed crystallographic data, coupled with an in-depth discussion of the experimental methodology and the significance of intermolecular interactions, offers valuable insights for researchers in the field. A thorough understanding of the solid-state chemistry of these compounds is indispensable for the successful design and development of novel therapeutics.

References

  • Mao, Q.-X., Zhang, C.-G., & Li, J.-F. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(2), o451. Available from: [Link]

  • Abu-Zaied, M. A., et al. (2024). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 501–505. Available from: [Link]

  • Bhella, S. S., et al. (2015). Crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o188. Available from: [Link]

  • ChemSynthesis. (n.d.). methyl (1-methyl-2,3-dihydro-1H-indol-2-yl)acetate. Retrieved January 23, 2026, from [Link]

  • Sci-Hub. (n.d.). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2024, January 18). X-ray crystallography. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (n.d.). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. Retrieved January 23, 2026, from [Link]

  • THI - Department Physik. (2015). Modern experimental methods for crystal structure determination and refinement. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Processes for production of indole compounds.
  • ResearchGate. (n.d.). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (n.d.). X-ray crystallography. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved January 23, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. Retrieved January 23, 2026, from [Link]

  • MDPI. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Retrieved January 23, 2026, from [Link]

  • Crystallographic Growth. (n.d.). Experimental methods for x-ray diffraction. Retrieved January 23, 2026, from [Link]

  • RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity. Retrieved January 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (n.d.). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-. Retrieved January 23, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl acetate. Retrieved January 23, 2026, from [Link]

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Discovery and history of bromoindole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Bromoindole Compounds

Abstract

The bromoindole scaffold is a privileged structural motif in a vast array of natural products, particularly those of marine origin. This guide provides a comprehensive overview of the discovery and historical development of bromoindole compounds, from the ancient dye Tyrian purple to the modern-day exploration of their potent and varied biological activities. We will trace the journey from the initial isolation of these fascinating molecules from marine invertebrates to the elucidation of their complex structures and the evolution of synthetic strategies to access them. This technical guide is intended for researchers, scientists, and drug development professionals, offering insights into the rich history and promising future of bromoindole chemistry.

Introduction: The Indole Nucleus and the Significance of Bromination

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocyclic chemistry and a fundamental building block in numerous biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. The introduction of a bromine atom onto this versatile scaffold dramatically influences its physicochemical properties and biological activity. Bromine, being a heavy and lipophilic halogen, can enhance a molecule's ability to cross cell membranes and engage in halogen bonding, a specific type of non-covalent interaction that can significantly impact protein-ligand binding. The history of bromoindoles is, therefore, a story of how nature has utilized this unique chemical feature to create a diverse arsenal of bioactive molecules.

A Royal Hue: The Ancient Discovery of Tyrian Purple

The history of bromoindole compounds begins not in a laboratory, but in the ancient world with the discovery of a vibrant and enduring purple dye. Known as Tyrian purple, this dye was extracted from the mucus of several species of Murex sea snails.[1] Its production dates back to at least 1200 BC by the Phoenicians and was later adopted by the Greeks and Romans.[1] The process of extracting the dye was laborious and required a vast number of snails, making Tyrian purple incredibly expensive and a symbol of royalty, power, and wealth.[2]

The chemical identity of Tyrian purple remained a mystery for millennia. It was not until 1909 that the German chemist Paul Friedländer elucidated its structure as 6,6'-dibromoindigo , a dimer of two bromoindole units.[3] This discovery marked the first identification of a naturally occurring organobromine compound and laid the foundation for the field of bromoindole chemistry.

The Marine Cornucopia: Unveiling a Diversity of Bromoindole Alkaloids

While Tyrian purple was the first known bromoindole, the vast majority of these compounds have been discovered in the last few decades from marine organisms. The marine environment, with its unique ecological pressures, has fostered the evolution of a remarkable diversity of secondary metabolites, many of which are halogenated.[4] Sponges, in particular, have proven to be a prolific source of novel bromoindole alkaloids.[5] Other marine invertebrates, such as ascidians and mollusks, as well as marine-derived fungi and bacteria, also contribute to this rich chemical diversity.[6][7]

These marine bromoindoles exhibit a wide range of structural complexity, from simple monobromoindoles to intricate dimeric and trimeric structures. The position and number of bromine substituents on the indole ring, as well as the nature of other functional groups, contribute to their vast structural and functional diversity.

Table 1: Early Discoveries of Marine Bromoindole Compounds
Compound NameNatural SourceInitially Reported Biological Activity
6,6'-DibromoindigoMurex sea snailsPigment
2,3,5-TribromoindoleLaurencia brongniartii (red alga)Not initially reported
AplysinopsinThorecta aplysinopsis (sponge)Cytotoxicity
DragmacidinDragmacidon spongeCytotoxicity, Antiviral
NortopsentinSpongosorites sp. (sponge)Antiviral, Antitumor

Deciphering the Code: The Evolution of Structural Elucidation

The determination of the exact chemical structure of these often complex and scarce natural products has been a significant challenge. Early structural elucidation efforts in the mid-20th century relied on classical methods such as chemical degradation, where the molecule was broken down into smaller, identifiable fragments, and elemental analysis.[8] However, these methods were often destructive and required substantial amounts of the pure compound.

The advent of modern spectroscopic techniques revolutionized the field of natural product chemistry.[9] Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided initial clues about functional groups and conjugation. The development of Nuclear Magnetic Resonance (NMR) spectroscopy in the latter half of the 20th century provided the most powerful tool for structure elucidation, allowing scientists to map the carbon-hydrogen framework of a molecule.[9] Concurrently, Mass Spectrometry (MS) enabled the precise determination of molecular weight and elemental composition.[9] Together, these techniques have made it possible to determine the structures of even minute quantities of complex bromoindole alkaloids.

The Synthetic Quest: From Classical Methods to Modern Innovations

The fascinating structures and potent biological activities of bromoindole compounds have made them attractive targets for organic synthesis. The ability to synthesize these molecules in the laboratory is crucial for confirming their structures, providing sufficient material for biological testing, and enabling the creation of analogues with improved properties.

Classical Approaches to the Indole Ring

The history of bromoindole synthesis is intrinsically linked to the development of methods for constructing the indole core itself. Several classical named reactions have been instrumental in this regard:

  • Fischer Indole Synthesis: Developed in 1883 by Emil Fischer, this is one of the oldest and most widely used methods for indole synthesis.[10][11] It involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from an arylhydrazine and an aldehyde or ketone.[10][11] This method has been adapted for the synthesis of various substituted indoles, including bromoindoles.

  • Madelung Synthesis: This method involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base.[12][13]

  • Reissert Synthesis: The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated.[3][12]

Diagram 1: The Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Arylhydrazone Enehydrazine Enehydrazine Arylhydrazone->Enehydrazine Tautomerization (Acid Catalyst) Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enehydrazine->Intermediate [3,3]-Sigmatropic Rearrangement Indole Indole Product Intermediate->Indole Cyclization & Aromatization (-NH3)

Caption: A simplified workflow of the Fischer Indole Synthesis.

Experimental Protocol: A Classic Fischer Indole Synthesis of 6-Bromoindole

The following protocol is a representative example of a classical Fischer indole synthesis adapted for a bromo-substituted indole. This method illustrates the fundamental principles of this historic reaction.

Objective: To synthesize 6-bromoindole from 4-bromophenylhydrazine hydrochloride and pyruvic acid.

Materials:

  • 4-bromophenylhydrazine hydrochloride

  • Pyruvic acid

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Formation of the Hydrazone:

    • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride in ethanol.

    • Add pyruvic acid to the solution and stir at room temperature for 1-2 hours.

    • The formation of the phenylhydrazone may be observed as a precipitate.

  • Cyclization (Fischer Indolization):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid to the mixture.

    • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The color of the solution will likely darken.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture over crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate until the evolution of gas ceases.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 6-bromo-2-indolecarboxylic acid.

  • Decarboxylation:

    • Heat the purified 6-bromo-2-indolecarboxylic acid above its melting point until the evolution of carbon dioxide ceases.

    • The resulting solid is the desired 6-bromoindole.

Causality Behind Experimental Choices:

  • The use of an acid catalyst (sulfuric acid) is essential for the tautomerization of the hydrazone to the enehydrazine and for the subsequent cyclization and dehydration steps.[10]

  • The initial reaction at room temperature allows for the gentle formation of the hydrazone before the more vigorous conditions required for the indolization.

  • The neutralization step is critical to remove the acid catalyst and allow for the extraction of the organic product.

  • The final decarboxylation step is a common method for removing the carboxylic acid group that results from the use of pyruvic acid in the Fischer synthesis.

Diagram 2: A Timeline of Key Discoveries in Bromoindole Chemistry

Bromoindole_Timeline Ancient ~1200 BC: Production of Tyrian Purple by Phoenicians Friedlander 1909: Friedländer elucidates the structure of Tyrian Purple as 6,6'-dibromoindigo Ancient->Friedlander Marine_Discovery Mid-20th Century onwards: Discovery of diverse bromoindole alkaloids from marine organisms Friedlander->Marine_Discovery Fischer 1883: Fischer develops the Fischer Indole Synthesis Fischer->Marine_Discovery Spectroscopy Late 20th Century: Widespread adoption of NMR and MS for structural elucidation Marine_Discovery->Spectroscopy Modern_Synthesis Late 20th - 21st Century: Development of modern synthetic methods for complex bromoindoles Spectroscopy->Modern_Synthesis

Caption: A timeline highlighting key milestones in the history of bromoindole compounds.

A Spectrum of Activity: The Unfolding Biological Potential of Bromoindoles

The initial interest in bromoindoles has expanded far beyond their historical significance as pigments. Over the past few decades, a growing body of research has revealed that these compounds possess a wide range of potent biological activities, making them promising candidates for drug discovery.[6][14]

Early studies often focused on the cytotoxicity of newly isolated marine natural products against cancer cell lines.[15] As our understanding of molecular biology has grown, so too has the sophistication of the biological evaluation of these compounds. Bromoindoles have now been shown to exhibit:

  • Anticancer Activity: Many bromoindoles have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[15][16] Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[17][18]

  • Antimicrobial Activity: A significant number of bromoindoles have shown activity against pathogenic bacteria and fungi, including drug-resistant strains.[5][19] This makes them attractive leads for the development of new antibiotics.

  • Antiviral Activity: Some bromoindole alkaloids, such as the nortopsentins, have been found to inhibit the replication of viruses, including HIV.[19]

  • Anti-inflammatory Activity: Certain bromoindoles have been shown to modulate inflammatory pathways, suggesting their potential for treating inflammatory diseases.[20]

  • Neuroactivity: The structural similarity of the indole nucleus to neurotransmitters has led to the investigation of bromoindoles for their effects on the central nervous system. Some have been found to interact with neurotransmitter receptors.[7][21]

Conclusion and Future Perspectives

The journey of bromoindole compounds is a testament to the long and fruitful relationship between natural product chemistry and human innovation. From the ancient dye that adorned emperors to the modern-day search for life-saving drugs, these molecules have consistently captured the imagination of scientists. The historical challenges of isolation, structure elucidation, and synthesis have been met with remarkable ingenuity, paving the way for the current exploration of their vast biological potential.

As we move forward, the field of bromoindole research will undoubtedly continue to evolve. The exploration of new marine environments will likely lead to the discovery of novel bromoindole structures with unprecedented biological activities. Advances in synthetic chemistry will enable more efficient and sustainable access to these complex molecules and their analogues. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for translating their therapeutic potential into clinical applications. The rich history of bromoindole compounds provides a solid foundation for a future filled with exciting discoveries and innovations in medicine and beyond.

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Methodological & Application

Application Notes and Protocols: Investigating the Neuroprotective Effects of Methyl 2-(4-bromo-1H-indol-3-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Indole Scaffolds in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge.[1] A common thread weaving through the complex pathophysiology of these disorders is a cascade of cellular and molecular events, including oxidative stress, chronic neuroinflammation, protein misfolding, and mitochondrial dysfunction, which collectively lead to progressive neuronal loss.[2] The indole nucleus, a privileged scaffold in medicinal chemistry, is found in numerous bioactive molecules and has emerged as a promising starting point for the development of novel neuroprotective agents.[3] Indole derivatives, such as the endogenous neurohormone melatonin, exhibit potent antioxidant and anti-inflammatory properties.

This guide focuses on a specific class of synthetic indole compounds: Methyl 2-(4-bromo-1H-indol-3-yl)acetate derivatives . The strategic placement of a bromine atom at the C4 position and an acetate group at the C3 position of the indole ring provides a unique chemical architecture for further derivatization and optimization of neuroprotective activity. These modifications can enhance the compound's ability to scavenge free radicals, modulate inflammatory pathways, and interfere with protein aggregation processes.[4]

This document serves as a comprehensive technical guide for researchers investigating the neuroprotective potential of these novel compounds. It provides not only detailed experimental protocols but also the scientific rationale behind the proposed methodologies, empowering researchers to design, execute, and interpret their studies with confidence.

Synthesis of Methyl 2-(4-bromo-1H-indol-3-yl)acetate Derivatives: A Representative Protocol

The synthesis of novel derivatives is a critical first step in any drug discovery program. The following is a representative, multi-step protocol for the synthesis of the core scaffold and its subsequent derivatization. This protocol is based on established methods for the functionalization of indole rings.[5]

Synthesis of the Core Scaffold: Methyl 2-(4-bromo-1H-indol-3-yl)acetate

The synthesis of the core compound can be achieved through a multi-step process, starting from commercially available 4-bromoindole.

Step 1: N-Protection of 4-bromoindole

  • Rationale: Protection of the indole nitrogen is often necessary to prevent side reactions in subsequent steps.

  • Procedure:

    • Dissolve 4-bromoindole in a suitable solvent (e.g., anhydrous DMF).

    • Add a base (e.g., sodium hydride) portion-wise at 0°C.

    • Introduce a protecting group, such as a tosyl or BOC group, by adding the corresponding chloride (e.g., tosyl chloride).

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Step 2: Introduction of the Acetate Moiety

  • Rationale: This step introduces the key acetate group at the C3 position.

  • Procedure:

    • Dissolve the N-protected 4-bromoindole in an appropriate solvent (e.g., anhydrous THF).

    • Cool the solution to -78°C and add a strong base (e.g., n-butyllithium) to deprotonate the C2 position.

    • Add methyl bromoacetate to the reaction mixture.

    • Allow the reaction to warm to room temperature and monitor by TLC.

    • Quench the reaction with saturated ammonium chloride solution and extract the product.

    • Purify by column chromatography.

Step 3: Deprotection of the Indole Nitrogen

  • Rationale: Removal of the protecting group to yield the final core scaffold.

  • Procedure:

    • Dissolve the protected intermediate in a suitable solvent.

    • Use appropriate conditions for the removal of the specific protecting group (e.g., TBAF for a silyl group, or a base for a tosyl group).

    • Monitor the reaction by TLC.

    • Work up the reaction and purify the final product, Methyl 2-(4-bromo-1H-indol-3-yl)acetate, by recrystallization or column chromatography.

Derivatization Strategies

The core scaffold can be further modified at several positions to explore structure-activity relationships (SAR).

  • N-alkylation or N-arylation: The indole nitrogen can be functionalized with various alkyl or aryl groups.

  • Modification of the ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters.

  • Suzuki or other cross-coupling reactions: The bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions to introduce diverse substituents.[6]

Unraveling the Neuroprotective Mechanisms: Key Signaling Pathways

Based on the extensive literature on indole derivatives, the neuroprotective effects of Methyl 2-(4-bromo-1H-indol-3-yl)acetate derivatives are likely mediated through a multi-pronged approach targeting oxidative stress, neuroinflammation, and apoptosis.[2][7]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in neurodegenerative diseases. Indole derivatives can combat oxidative stress through direct radical scavenging and by upregulating endogenous antioxidant enzymes.[3]

A probable mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[2] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant genes.

G cluster_stress Oxidative Stress cluster_compound Indole Derivative cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Indole Methyl 2-(4-bromo-1H-indol-3-yl)acetate Derivative Indole->Nrf2_Keap1 Inhibits interaction Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2 Dissociation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Genes->ROS Neutralizes

Caption: Proposed Nrf2-ARE signaling pathway for antioxidant effects.

Modulation of Neuroinflammation

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes to the progression of neurodegenerative diseases.[7] Indole derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

A key pathway involved is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. In response to inflammatory stimuli, NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes. Indole derivatives may inhibit this pathway, thereby reducing the inflammatory response.[7]

G cluster_stimuli Inflammatory Stimuli cluster_compound Indole Derivative cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, Aβ, etc. IKK IKK Complex LPS->IKK Activates Indole Methyl 2-(4-bromo-1H-indol-3-yl)acetate Derivative Indole->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation NFκB_IκBα NF-κB-IκBα Complex NFκB_IκBα->NFκB Release Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) NFκB_nuc->Proinflammatory_Genes Activates transcription

Caption: Proposed NF-κB signaling pathway for anti-inflammatory effects.

In Vitro Evaluation of Neuroprotective Effects: A Step-by-Step Guide

A systematic in vitro evaluation is essential to characterize the neuroprotective profile of the synthesized derivatives. The human neuroblastoma SH-SY5Y cell line is a widely used and well-characterized model for neurotoxicity and neuroprotection studies.[8][9]

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture SH-SY5Y Cell Culture & Differentiation pretreatment Pre-treatment with Indole Derivatives cell_culture->pretreatment compound_prep Compound Preparation & Dilution compound_prep->pretreatment insult Induction of Neuronal Injury (e.g., H2O2, Aβ) pretreatment->insult viability Cell Viability Assays (MTT, LDH) insult->viability ros Oxidative Stress Assay (DCF-DA) insult->ros inflammation Inflammation Assay (ELISA for Cytokines) insult->inflammation

Sources

Application Notes and Protocols for the Synthesis of Biologically Active Compounds from Methyl 2-(4-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Methyl 2-(4-bromo-1H-indol-3-yl)acetate in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds, from neurotransmitters to potent anti-cancer agents.[1] Among the various functionalized indole building blocks, Methyl 2-(4-bromo-1H-indol-3-yl)acetate stands out as a particularly versatile and strategic starting material for the synthesis of novel therapeutics. Its utility lies in the presence of two key reactive handles: the bromo-substituent at the 4-position and the acetate group at the 3-position. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino functionalities. This allows for the systematic exploration of the chemical space around the indole core to optimize biological activity and pharmacokinetic properties. The acetate moiety, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives, providing another vector for structural diversification and interaction with biological targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic transformations of Methyl 2-(4-bromo-1H-indol-3-yl)acetate into biologically active compounds. We will delve into the rationale behind key synthetic strategies, provide detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, and present a case study on the synthesis of a kinase inhibitor scaffold.

Core Synthetic Strategies: Unleashing the Potential of the 4-Bromoindole Scaffold

The C4-position of the indole ring is a critical region for modulating the biological activity of many indole-based compounds. The bromine atom in Methyl 2-(4-bromo-1H-indol-3-yl)acetate provides a gateway to a multitude of powerful C-C and C-N bond-forming reactions. The three most impactful of these are the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is an exceptionally robust and widely used method for the formation of biaryl and heteroaryl structures.[2] This reaction's tolerance of a broad range of functional groups makes it ideal for the late-stage functionalization of complex molecules.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-rich indoles, a less electron-rich phosphine ligand can be beneficial. The base is required to activate the boronic acid for transmetalation.[3]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • Methyl 2-(4-bromo-1H-indol-3-yl)acetate

    • Aryl or heteroaryl boronic acid (1.2 equivalents)

    • Pd(PPh₃)₄ (0.05 equivalents)

    • K₂CO₃ (2.0 equivalents)

    • Dioxane/H₂O (4:1 mixture), degassed

  • Procedure:

    • To a flame-dried Schlenk flask, add Methyl 2-(4-bromo-1H-indol-3-yl)acetate, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed dioxane/H₂O mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Mizoroki-Heck Reaction: Olefinic C-H Functionalization

The Mizoroki-Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new C-C bond, leading to substituted styrenyl-indoles and related structures.[4]

Causality Behind Experimental Choices: The choice of base and ligand is crucial for controlling the regioselectivity and stereoselectivity of the alkene insertion. A phosphine ligand is often used to stabilize the palladium catalyst.

Protocol 2: General Procedure for Mizoroki-Heck Reaction

  • Materials:

    • Methyl 2-(4-bromo-1H-indol-3-yl)acetate

    • Alkene (e.g., styrene, acrylate) (1.5 equivalents)

    • Pd(OAc)₂ (0.05 equivalents)

    • P(o-tolyl)₃ (0.1 equivalents)

    • Triethylamine (Et₃N) (2.0 equivalents)

    • Acetonitrile (ACN), degassed

  • Procedure:

    • In a sealed tube, combine Methyl 2-(4-bromo-1H-indol-3-yl)acetate, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill with argon.

    • Add degassed ACN, the alkene, and Et₃N.

    • Seal the tube and heat to 100 °C for 16-24 hours.

    • Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate.

    • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5] This reaction is particularly valuable in medicinal chemistry for introducing amine functionalities that can act as hydrogen bond donors or acceptors.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is often key to promoting the reductive elimination step and achieving high yields. Strong, non-nucleophilic bases like NaOtBu are commonly employed.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • Methyl 2-(4-bromo-1H-indol-3-yl)acetate

    • Amine (primary or secondary) (1.2 equivalents)

    • Pd₂(dba)₃ (0.02 equivalents)

    • XPhos (0.04 equivalents)

    • NaOtBu (1.4 equivalents)

    • Toluene, degassed

  • Procedure:

    • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add Methyl 2-(4-bromo-1H-indol-3-yl)acetate and the amine.

    • Add degassed toluene and seal the tube.

    • Heat the reaction mixture to 110 °C for 12-24 hours.

    • After cooling, quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Concentrate and purify by column chromatography.

Case Study: Synthesis of a Spirooxindole Kinase Inhibitor Scaffold

Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication and has emerged as a promising target for cancer therapy.[6] Several potent PLK4 inhibitors feature a spirooxindole scaffold. While a direct synthesis of the clinical candidate CFI-400945 from Methyl 2-(4-bromo-1H-indol-3-yl)acetate is not reported, we can outline a robust synthetic strategy to access a closely related spirooxindole scaffold, demonstrating the utility of our starting material in constructing complex, biologically active molecules.

The overall synthetic strategy involves a Suzuki coupling to introduce a functionalized aryl group at the 4-position, followed by a series of transformations to construct the spirocyclic core.

Spirooxindole Synthesis A Methyl 2-(4-bromo-1H-indol-3-yl)acetate B Methyl 2-(4-(aryl)-1H-indol-3-yl)acetate A->B Suzuki Coupling (Protocol 1) C 2-(4-(aryl)-1H-indol-3-yl)acetic acid B->C Ester Hydrolysis D N-Protected Indole C->D N-Protection (e.g., SEM-Cl) E Spirooxindole Scaffold D->E Intramolecular Friedel-Crafts Acylation

Synthetic pathway to a spirooxindole scaffold.

Step 1: Suzuki-Miyaura Coupling

Following Protocol 1, couple Methyl 2-(4-bromo-1H-indol-3-yl)acetate with a suitable boronic acid, for instance, (4-formylphenyl)boronic acid, to introduce a functional handle for subsequent transformations.

Step 2: Ester Hydrolysis

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of THF and water.

Step 3: N-Protection

Protection of the indole nitrogen is often necessary for subsequent reactions. A robust protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) can be introduced using SEM-Cl and a base like NaH.

Step 4: Intramolecular Friedel-Crafts Acylation

The carboxylic acid can be activated (e.g., with oxalyl chloride) and then undergo an intramolecular Friedel-Crafts acylation to form the spirooxindole core.

Table 1: Representative Biologically Active Scaffolds Accessible from Methyl 2-(4-bromo-1H-indol-3-yl)acetate

ScaffoldKey Synthetic TransformationPotential Biological Activity
4-Aryl-indole-3-acetic acidsSuzuki-Miyaura CouplingKinase Inhibition,[1] Anticancer[7]
4-Amino-indole-3-acetic acidsBuchwald-Hartwig AminationAntibacterial,[8] Antiviral[9]
4-Vinyl-indole-3-acetic acidsMizoroki-Heck ReactionTubulin Polymerization Inhibition[10]

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations discussed.

Suzuki_Miyaura start Methyl 2-(4-bromo-1H-indol-3-yl)acetate Br product Methyl 2-(4-aryl-1H-indol-3-yl)acetate Ar start:f0->product:f0 C-C bond formation reagents Ar-B(OH)₂ Pd Catalyst Base

Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig start Methyl 2-(4-bromo-1H-indol-3-yl)acetate Br product Methyl 2-(4-(dialkylamino)-1H-indol-3-yl)acetate NR₂ start:f0->product:f0 C-N bond formation reagents R₂NH Pd Catalyst Base

Buchwald-Hartwig Amination Workflow.

Heck_Reaction start Methyl 2-(4-bromo-1H-indol-3-yl)acetate Br product Methyl 2-(4-vinyl-1H-indol-3-yl)acetate Vinyl start:f0->product:f0 C-C bond formation reagents Alkene Pd Catalyst Base

Mizoroki-Heck Reaction Workflow.

Conclusion

Methyl 2-(4-bromo-1H-indol-3-yl)acetate is a high-value starting material for the synthesis of diverse and complex biologically active molecules. The strategic positioning of the bromo and acetate functionalities allows for a modular and efficient approach to library synthesis and lead optimization in drug discovery programs. The palladium-catalyzed cross-coupling reactions detailed in this application note provide a robust and reliable toolkit for unlocking the full potential of this versatile indole scaffold.

References

  • Sampson, P. B., Liu, Y., Forrest, B., Cumming, G., Li, S. W., Patel, N. K., Edwards, L., Laufer, R., Feher, M., Ban, F., Awrey, D. E., Mao, G., Plotnikova, O., Hodgson, R., Beletskaya, I., Mason, J. M., Luo, X., Wei, X., Kiarash, R., … Pauls, H. W. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147–169. [Link]

  • Li, W., et al. (2018). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

  • Wang, F., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 267–276. [Link]

  • El-Damasy, D. A., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 249. [Link]

  • Romagnoli, R., et al. (2006). Indole, a core nucleus for potent inhibitors of tubulin polymerization. Medicinal Research Reviews, 26(4), 431–468. [Link]

  • Li, W., et al. (2018). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

  • Hu, L., et al. (2021). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 26(11), 3193. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147-169. [Link]

  • Saleem, M., et al. (2018). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PLoS One, 13(10), e0205837. [Link]

  • Praveen, C., & D. K. (2014). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 4(96), 53698-53715. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • Singh, G., & Singh, S. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14897–14959. [Link]

  • Unzner, T. A., & Diederich, F. (2016). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Beilstein Journal of Organic Chemistry, 12, 1039–1045. [Link]

  • Sharma, A., & Kumar, V. (2020). Antiviral Compounds: A Road to Quest for Novel Antiviral Drugs. Remedy Publications LLC. [Link]

  • Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • H. N, O. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ. [Link]

  • Arkat USA, Inc. (n.d.). In search of a new prototype in CK2 inhibitors design. [Link]

Sources

Topic: N-Alkylation of 4-Bromoindole Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated 4-Bromoindoles

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1] The strategic functionalization of this privileged heterocycle is paramount for modulating biological activity. N-alkylation, in particular, serves as a critical tool for altering a molecule's polarity, metabolic stability, and binding interactions.

This guide focuses on the N-alkylation of 4-bromoindole derivatives. The 4-bromo substituent is not merely a passive functionality; it is a versatile synthetic handle for downstream transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the indole core. Mastering the N-alkylation of this specific substrate is therefore a key enabling step in the synthesis of complex molecular architectures for drug discovery and materials science.

Core Principles: Understanding the N-Alkylation Reaction

The N-alkylation of an indole is fundamentally a nucleophilic substitution reaction. The process involves two primary steps:

  • Deprotonation: The nitrogen atom of the indole ring possesses a proton (N-H) with a pKa of approximately 17 in DMSO. To render the nitrogen sufficiently nucleophilic, a base is required to remove this proton, generating a resonant-stabilized indolide anion.

  • Nucleophilic Attack: The resulting indolide anion acts as a potent nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide) to form the new N-C bond.[2]

A critical consideration is regioselectivity. The indolide anion has electron density on both the nitrogen (N1) and the C3 position. While N-alkylation is generally thermodynamically favored, C3-alkylation can sometimes compete, particularly with less polar solvents and certain counter-ions. For 4-bromoindole, the electron-withdrawing nature of the bromine atom can subtly influence the acidity of the N-H proton and the nucleophilicity of the resulting anion.

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Designing the Experiment: A Guide to Key Parameters

The success of an N-alkylation reaction hinges on the judicious selection of the base, alkylating agent, solvent, and temperature.

The Choice of Base

The base must be strong enough to deprotonate the indole N-H but should ideally be non-nucleophilic to avoid competing reactions with the alkylating agent.

  • Sodium Hydride (NaH): A powerful, irreversible base that is highly effective. It is typically supplied as a 60% dispersion in mineral oil, which must be handled under an inert atmosphere. The only byproduct of deprotonation is hydrogen gas, making for a clean reaction. This is often the base of choice for standard alkylations.[3]

  • Potassium Hydroxide (KOH): A strong, inexpensive base. Its utility is significantly enhanced when used in a polar aprotic solvent like DMSO or under phase-transfer catalysis (PTC) conditions.[4]

  • Carbonates (K₂CO₃, Cs₂CO₃): Milder bases suitable for reactive alkylating agents like benzyl or allyl halides. Cesium carbonate (Cs₂CO₃) is often more effective due to the "cesium effect," which involves better solvation of the cesium cation and a more "naked," reactive indolide anion.[5]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): This organic base can be used in catalytic amounts, particularly with greener alkylating agents like dimethyl carbonate (DMC), offering a milder and more environmentally friendly approach.[6]

The Alkylating Agent

The electrophile dictates the group being installed on the nitrogen.

  • Alkyl Halides (R-X): The most common class of alkylating agents. Reactivity follows the order I > Br > Cl. Primary and benzylic halides are ideal substrates.

  • Alcohols (R-OH): Used in conjunction with Mitsunobu reagents (e.g., PPh₃ and DIAD/DEAD). This method is exceptionally mild and useful when the corresponding halide is unstable or inaccessible.[3]

  • Dialkyl Carbonates (DMC, DBC): Dimethyl carbonate (DMC) and dibenzyl carbonate (DBC) are non-toxic, eco-friendly alternatives to hazardous reagents like dimethyl sulfate or benzyl halides.[6]

The Solvent

Polar aprotic solvents are preferred as they solvate the cation of the base (e.g., Na⁺) while leaving the indolide anion relatively unsolvated and highly reactive.

  • N,N-Dimethylformamide (DMF): A workhorse solvent for this chemistry due to its high polarity and solvating ability.[2][7]

  • Tetrahydrofuran (THF): Another excellent choice, particularly for reactions using NaH. It is less polar than DMF but often provides very clean reactions.[3][7]

  • Dimethyl Sulfoxide (DMSO): A highly polar solvent that can accelerate reaction rates, often used with bases like KOH.[2]

Experimental Protocols

Protocol 1: Classic N-Alkylation with Sodium Hydride and Benzyl Bromide

This protocol describes a robust and widely used method for the N-alkylation of 4-bromoindole.[2][7]

Materials:

  • 4-Bromoindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 4-bromoindole (1.0 eq).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of ~0.2-0.5 M) and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. Cessation of gas evolution indicates the completion of deprotonation.[2]

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[2]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[7]

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[7]

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-benzyl-4-bromoindole.

Behind the Steps:

  • Inert Atmosphere: Prevents NaH from reacting with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water will react with NaH, quenching the base and reducing the yield.

  • 0 °C Addition: The reaction of NaH with the indole and the subsequent alkylation can be exothermic. Cooling controls the reaction rate and minimizes side reactions.

  • NH₄Cl Quench: Ammonium chloride is a mild proton source that safely neutralizes any unreacted NaH.

Protocol 2: Mitsunobu N-Alkylation with an Alcohol

This protocol is an excellent alternative when using an alcohol as the alkylating agent, proceeding under very mild, neutral conditions.[3]

Materials:

  • 4-Bromoindole

  • Anhydrous Tetrahydrofuran (THF)

  • A primary or secondary alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve 4-bromoindole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of DIAD: Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. The solution may develop a characteristic yellow/orange color.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Direct purification by silica gel column chromatography is typically effective in isolating the desired N-alkylated product.

Behind the Steps:

  • Reagent Order: Adding the DIAD last to the mixture of the other components is crucial for controlling the reaction.

  • Stoichiometry: Excess phosphine and azodicarboxylate are often used to ensure full conversion of the limiting indole.

  • Purification Challenge: The main drawback of the Mitsunobu reaction is the generation of stoichiometric byproducts, which can sometimes co-elute with the product, requiring careful chromatography.

Data Summary: Representative N-Alkylation Conditions

The following table summarizes various conditions reported for the N-alkylation of bromoindole derivatives, providing a comparative overview for experimental design.

SubstrateAlkylating AgentBase (eq.)SolventTemp.Time (h)Yield (%)Reference
5-BromoindoleBenzyl bromide (1.1)NaH (1.2)DMFrt2-12High[2]
5-BromoindoleMethyl iodide (1.5)KOH (3.0)DMSOrt1-3High[2]
5-BromoindoleDimethyl CarbonateDABCO (0.1)DMF90°C5>95[6]
4-BromoindoleVariousK₂CO₃ (2.0)DMF60°C24Moderate[5]

Note: Yields are often substrate and alkylating agent dependent. "High" indicates yields typically reported as >80-90%.

Troubleshooting Common Issues

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} caption { label = "A Decision Tree for Troubleshooting N-Alkylation Reactions."; fontsize = 10; fontname = "Arial"; }

References

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]1]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Retrieved from [Link]]

  • Google Patents. (n.d.). N-alkylation of indole derivatives. Retrieved from 6]

  • Thieme. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett, 36, 2925–2929. Retrieved from [Link]5]

  • PubMed. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]]

  • ResearchGate. (2025). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved from [Link]3]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]4]

Sources

Application Notes and Protocols for the Regioselective Bromination of Methyl Indolyl-3-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Brominated Indoles

The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic introduction of a bromine atom onto the indole scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromination can enhance binding affinity to target proteins, improve metabolic stability, and facilitate further synthetic transformations through cross-coupling reactions. Methyl indolyl-3-acetate, a common synthetic intermediate, presents a versatile platform for the synthesis of these valuable brominated indole derivatives.

However, the electron-rich nature of the indole ring presents a significant challenge to achieving regioselective bromination. The pyrrole ring is highly activated towards electrophilic attack, often leading to a mixture of polybrominated products or reaction at the most nucleophilic C3 position. Since the C3 position is already substituted in methyl indolyl-3-acetate, the challenge shifts to selectively functionalizing one of the six remaining positions on the indole core (N1, C2, C4, C5, C6, or C7). This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the regioselective bromination of methyl indolyl-3-acetate, empowering researchers to precisely tailor their synthetic routes.

Understanding the Landscape of Indole Bromination: A Mechanistic Perspective

Electrophilic aromatic substitution is the primary mechanism governing the bromination of indoles. The regiochemical outcome is dictated by a delicate interplay of factors including the electronic and steric nature of the brominating agent, the solvent, reaction temperature, and, most critically, the directing influence of substituents on the indole ring.

In the absence of strong directing groups, the bromination of 3-substituted indoles often yields a mixture of products, with a preference for the C2, C5, and C6 positions. To overcome this inherent lack of selectivity, various strategies have been developed, primarily revolving around the use of N-protecting groups. These groups not only prevent N-bromination but also modulate the electronic distribution and steric environment of the indole nucleus, thereby directing the electrophilic attack to a specific position.

dot graph ERD { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} dot Figure 1: Key factors influencing the regioselectivity of indole bromination.

Protocols for Regioselective Bromination

The following protocols provide detailed, step-by-step methodologies for achieving regioselective bromination at various positions of the methyl indolyl-3-acetate core.

Protocol 1: C6-Regioselective Bromination via a Multi-Step Strategy

Direct bromination of methyl indolyl-3-acetate at the C6 position is challenging due to the competing reactivity of other positions. An efficient and highly selective method involves the temporary introduction of electron-withdrawing groups to deactivate the pyrrole ring and direct the bromination to the desired C6 position on the benzene ring.[1][2][3]

Workflow for C6-Bromination dot graph workflow { rankdir=LR; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Figure 2: Workflow for the C6-regioselective bromination of methyl indolyl-3-acetate.

Step 1: Synthesis of Dimethyl 2-(1-(carbomethoxy)-1H-indol-3-yl)malonate (Intermediate 4 in Suárez-Castillo et al.) [1][2]

  • Rationale: The introduction of a carbomethoxy group at N1 and conversion of the acetate to a malonate at C3 deactivates the pyrrole ring towards electrophilic attack, favoring substitution on the benzene moiety.

  • Procedure:

    • To a solution of methyl indolyl-3-acetate (1.0 eq) in a suitable solvent, add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the indole nitrogen.

    • Add methyl chloroformate to introduce the carbomethoxy group at the N1 position.

    • Treat the N-protected intermediate with a base and dimethyl carbonate to form the corresponding malonate.

    • Purify the product by column chromatography. An 82% yield has been reported for this transformation.[1]

Step 2: Bromination of the Protected Intermediate [1][2]

  • Rationale: With the pyrrole ring deactivated, electrophilic bromination with molecular bromine will now preferentially occur at the electron-rich positions of the benzene ring, with C6 being a major product.

  • Procedure:

    • Dissolve the protected intermediate (1.0 eq) in carbon tetrachloride (CCl₄).

    • Add a solution of bromine (8.0 eq) in CCl₄ dropwise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction by washing with an aqueous solution of sodium sulfite (Na₂SO₃).

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the 6-bromo derivative. A yield of 86% has been reported.[1]

Step 3: Deprotection to Yield Methyl 6-bromoindolyl-3-acetate [1][2]

  • Rationale: The final step involves the removal of the protecting groups at N1 and C3 to regenerate the acetate functionality and yield the desired product.

  • Procedure:

    • Dissolve the 6-bromo intermediate (1.0 eq) in dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (NaCN) and heat the mixture.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography to afford methyl 6-bromoindolyl-3-acetate. A high yield of 97% has been reported for this deprotection step.[1]

The overall yield for this three-step process is reported to be around 68%.[1]

Protocol 2: C2-Regioselective Bromination through N-Protection

Direct bromination at the C2 position of a 3-substituted indole can be achieved by first protecting the indole nitrogen with a suitable group, such as a tosyl (Ts) or a bulky silyl group. This protection alters the electronic distribution and can sterically hinder other positions, favoring attack at C2.[2]

Step 1: N-Protection of Methyl Indolyl-3-acetate

  • Rationale: The choice of protecting group is crucial. A tosyl group is electron-withdrawing and can influence the electronic properties of the indole ring.

  • Procedure (for N-Tosylation):

    • To a solution of methyl indolyl-3-acetate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the N-tosylated product by column chromatography or recrystallization.

Step 2: Bromination of N-Protected Methyl Indolyl-3-acetate

  • Rationale: With the nitrogen protected, electrophilic bromination using a mild brominating agent like N-bromosuccinimide (NBS) can proceed with enhanced selectivity for the C2 position.

  • Procedure:

    • Dissolve the N-protected methyl indolyl-3-acetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN).

    • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise.

    • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to isolate the 2-bromo derivative.

Step 3: Deprotection (if necessary)

  • Rationale: The N-tosyl group can be removed under reductive or basic conditions to yield the N-H indole.

  • Procedure (for N-detosylation):

    • Treatment with a reducing agent like magnesium in methanol or samarium(II) iodide.

    • Alternatively, hydrolysis with a strong base such as sodium hydroxide in a protic solvent.

Protocol 3: C5-Regioselective Bromination

Achieving high selectivity for the C5 position often requires specific directing groups or multi-step synthetic strategies. One approach involves the protection of the indole nitrogen to modulate the reactivity of the benzene ring.

Procedure:

  • Protect the nitrogen of methyl indolyl-3-acetate with a suitable protecting group (e.g., Boc, Ts).

  • Dissolve the N-protected indole in a solvent like DMF or a chlorinated solvent.

  • Add a brominating agent such as NBS (1.0-1.1 equivalents) at a controlled temperature (often 0 °C to room temperature).

  • The reaction may be slow, and careful monitoring by TLC is essential to avoid over-bromination.

  • Work-up the reaction as described in the previous protocols.

  • Purify by column chromatography to separate the desired 5-bromo isomer from other potential isomers.

  • Deprotect the nitrogen if required.

It is important to note that direct bromination of N-unprotected methyl indolyl-3-acetate with reagents like NBS can lead to a mixture of 5-bromo and other isomers, and purification can be challenging.

Data Presentation: Comparison of Bromination Methods

PositionBrominating AgentStrategyKey FeaturesReported YieldReference(s)
C6 Bromine (Br₂)Multi-step with EWG protectionHigh regioselectivity, robust protocol68% (overall)[1][2]
C2 N-Bromosuccinimide (NBS)N-protection (e.g., Tosyl)Good selectivity, requires protection/deprotectionModerate to Good[2]
C5 N-Bromosuccinimide (NBS)N-protectionModerate selectivity, potential for isomer formationVariable[4]

Characterization of Brominated Products

The regiochemistry of the bromination must be unambiguously confirmed, typically using NMR spectroscopy. The position of the bromine atom significantly influences the chemical shifts and coupling patterns of the remaining protons on the indole ring.

Expected ¹H NMR Spectral Data for Brominated Methyl Indolyl-3-acetate Isomers (in CDCl₃):

Position of BromineH2H4H5H6H7-CH₂--OCH₃
Unsubstituted ~7.1 ppm (s)~7.6 ppm (d)~7.2 ppm (t)~7.1 ppm (t)~7.4 ppm (d)~3.7 ppm (s)~3.7 ppm (s)
2-Bromo -~7.5 ppm (d)~7.2 ppm (t)~7.1 ppm (t)~7.4 ppm (d)~3.8 ppm (s)~3.7 ppm (s)
4-Bromo ~7.2 ppm (s)-~7.1 ppm (t)~7.0 ppm (d)~7.2 ppm (d)~3.7 ppm (s)~3.7 ppm (s)
5-Bromo ~7.2 ppm (s)~7.7 ppm (s)-~7.2 ppm (d)~7.3 ppm (d)~3.7 ppm (s)~3.7 ppm (s)
6-Bromo ~7.1 ppm (s)~7.5 ppm (d)~7.3 ppm (s)-~7.0 ppm (d)~3.7 ppm (s)~3.7 ppm (s)
7-Bromo ~7.2 ppm (s)~7.5 ppm (d)~7.0 ppm (t)~7.2 ppm (d)-~3.7 ppm (s)~3.7 ppm (s)

Note: These are approximate chemical shifts and can vary based on the solvent and specific N-protecting group if present. The multiplicity (s, d, t) and coupling constants are critical for definitive assignment.

Conclusion and Future Perspectives

The regioselective bromination of methyl indolyl-3-acetate is a critical transformation for accessing a wide range of valuable synthetic intermediates. While direct bromination often leads to mixtures of products, the strategic use of protecting groups provides a powerful tool for directing the reaction to the desired position. The multi-step protocol for C6-bromination stands out for its high selectivity and efficiency. For other positions, particularly C2 and C5, N-protection strategies are viable but may require careful optimization to maximize the yield of the desired isomer.

Future research in this area will likely focus on the development of novel catalytic systems that can achieve high regioselectivity in a single step, thus improving the overall efficiency and atom economy of these important transformations. The use of transition-metal-catalyzed C-H activation and functionalization is a particularly promising avenue for achieving site-selective bromination of indoles under mild conditions.

References

  • Suárez-Castillo, O. R., et al. (2011). C-6 regioselective bromination of methyl indolyl-3-acetate. Natural Product Communications, 6(4), 451-456. [Link]

  • Suárez-Castillo, O. R., et al. (2011). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. ResearchGate. [Link]

  • Zhang, P., Liu, R., & Cook, J. M. (1995). Regiospecific bromination of 3-methylindoles with N-bromosuccinimide. Tetrahedron Letters, 36(18), 3103-3106. [Link]

  • Zhang, P., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(22), 7623-7633. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Fischer Indole Synthesis of Methyl 2-(4-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, during the Fischer indole synthesis of Methyl 2-(4-bromo-1H-indol-3-yl)acetate. Our goal is to provide in-depth, field-proven insights to help you diagnose and resolve common issues in your experimental workflow.

Introduction: The Challenge of Synthesizing Methyl 2-(4-bromo-1H-indol-3-yl)acetate

The Fischer indole synthesis is a robust and historic reaction, first reported in 1883, for producing the indole nucleus from an arylhydrazine and a suitable carbonyl compound under acidic conditions.[1][2] This method remains a cornerstone in the synthesis of a vast array of pharmaceuticals and natural products.[3] However, despite its wide applicability, the reaction is notoriously sensitive to reaction conditions and substrate substitution patterns, often leading to low yields or complete failure.[1][4]

The synthesis of Methyl 2-(4-bromo-1H-indol-3-yl)acetate involves the reaction of (4-bromophenyl)hydrazine with a precursor to methyl 4-oxobutanoate, typically its acetal, methyl 4,4-dimethoxybutanoate. The electron-withdrawing nature of the bromine substituent and the specific structure of the carbonyl partner introduce complexities that require careful optimization. This guide will walk you through a logical, evidence-based approach to troubleshooting and improving the yield of this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis, and where are the common failure points?

A1: The reaction proceeds through several key steps, each presenting a potential hurdle:

  • Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone. Incomplete formation is a primary cause of low yield.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This equilibrium is acid-catalyzed.

  • [3][3]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. It is an electrocyclic reaction that requires sufficient thermal energy and is promoted by the acid catalyst.[2][5]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of the amino group on the imine.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to form the stable, aromatic indole ring.[2][6]

Failure can occur at any stage, but the[3][3]-sigmatropic rearrangement is often the most demanding step and is highly sensitive to the choice of acid and temperature.[5]

Q2: Why is the choice of acid catalyst so critical in this synthesis?

A2: The acid catalyst plays multiple roles: it catalyzes hydrazone formation, the tautomerization to the reactive ene-hydrazine, and the final ammonia elimination.[2] The choice of acid is crucial because its strength and nature (Brønsted vs. Lewis) dictate the reaction's success.[3][5]

  • Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) are commonly used.[3][5] PPA is often effective as it serves as both a catalyst and a dehydrating agent.

  • Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃, AlCl₃) are also effective and can sometimes offer milder conditions or different regioselectivity.[1][3][5] An inappropriate acid can lead to side reactions, such as N-N bond cleavage, or may not be strong enough to promote the key rearrangement step, resulting in low yields.[4][7]

Q3: My starting (4-bromophenyl)hydrazine is unstable and darkens over time. Could this be the problem?

A3: Absolutely. Arylhydrazines, particularly those with electron-withdrawing groups, can be prone to oxidation and decomposition. Using old or discolored (4-bromophenyl)hydrazine is a common source of low yields and the formation of tar-like byproducts. It is crucial to use freshly prepared or purified starting material. If the hydrazine is in its hydrochloride salt form, it is generally more stable.

Q4: I am seeing multiple spots on my TLC plate post-reaction. What are the likely side products?

A4: The formation of multiple products is a common issue.[1] Potential side products include:

  • Unreacted Phenylhydrazone: Indicating the cyclization step failed.

  • Aniline Derivatives: Resulting from N-N bond cleavage, a known competing pathway, especially with certain substituents or harsh acidic conditions.[4]

  • Regioisomers: If an unsymmetrical ketone is used, two different indole products can form.[6] (This is not an issue for the target molecule if using methyl 4,4-dimethoxybutanoate).

  • Polymeric/Tar-like materials: Often from the decomposition of starting materials or intermediates under strong acid and high temperatures.

Visualizing the Process

The Fischer Indole Synthesis Mechanism

The following diagram illustrates the accepted mechanistic pathway for the Fischer indole synthesis. Understanding this sequence is key to diagnosing issues in the lab.

Fischer_Indole_Mechanism Fischer Indole Synthesis Mechanism Reactants Arylhydrazine + Carbonyl Compound Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Acid-Catalyzed Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Heat, H⁺ DiImine Di-imine Intermediate Rearrangement->DiImine Proton Transfer Aminal Cyclized Aminal DiImine->Aminal Aromatization & Cyclization Indole Final Indole Product Aminal->Indole Elimination of NH₃

Caption: Key stages of the Fischer indole synthesis.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving low-yield issues.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of Methyl 2-(4-bromo-1H-indol-3-yl)acetate Check_SM 1. Verify Starting Material Quality - Is (4-bromophenyl)hydrazine fresh? - Is the carbonyl source pure? Start->Check_SM Check_Hydrazone 2. Analyze Hydrazone Formation - Monitor by TLC/LCMS. - Is hydrazone forming completely? Check_SM->Check_Hydrazone Optimize_Hydrazone Adjust Hydrazone Conditions: - Use fresh hydrazine HCl salt. - Add catalytic acid (e.g., AcOH). - Modify temperature/time. Check_Hydrazone->Optimize_Hydrazone No Check_Indolization 3. Evaluate Indolization Step - Is unreacted hydrazone the main spot? - Are there signs of decomposition (tar)? Check_Hydrazone->Check_Indolization Yes Optimize_Hydrazone->Check_Hydrazone Optimize_Indolization Screen Indolization Catalysts & Conditions: - Try PPA, Eaton's Reagent, ZnCl₂, or p-TsOH. - Optimize temperature carefully (stepwise increase). - Change solvent. Check_Indolization->Optimize_Indolization Yes Check_Workup 4. Review Workup & Purification - Is the product degrading during extraction? - Is purification method appropriate? Check_Indolization->Check_Workup No Optimize_Indolization->Check_Indolization Optimize_Workup Refine Post-Reaction Handling: - Ensure neutralization is not too basic/acidic. - Use fresh silica gel for chromatography. - Avoid prolonged heating. Check_Workup->Optimize_Workup Yes Success Improved Yield Check_Workup->Success No Optimize_Workup->Check_Workup

Caption: A systematic approach to diagnosing low yield.

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and solving specific experimental problems.

Problem Potential Cause(s) Scientifically-Grounded Solution(s)
Low or No Product Yield; Only Starting Materials Observed 1. Ineffective Hydrazone Formation: The initial condensation reaction has failed. This can be due to impure reagents, insufficient catalysis, or inadequate reaction conditions.Action: Confirm hydrazone formation as a separate step or in-situ using TLC or LC-MS. Use fresh, pure (4-bromophenyl)hydrazine hydrochloride. The reaction with methyl 4,4-dimethoxybutanoate often requires a catalytic amount of acid (e.g., a few drops of acetic or hydrochloric acid) and gentle warming to proceed efficiently.[6]
2. Indolization Conditions Too Mild: The energy barrier for the[3][3]-sigmatropic rearrangement has not been overcome. This is the most critical step and requires specific acid catalysis and sufficient heat.[4][5]Action: The choice of acid is paramount.[2][3] If glacial acetic acid is ineffective, screen stronger catalysts. Polyphosphoric acid (PPA) at 80-120°C is a common choice. Alternatively, Eaton's reagent (P₂O₅ in MeSO₃H), ZnCl₂ in a high-boiling solvent, or p-TsOH in refluxing toluene can be effective. Increase the temperature gradually and monitor the reaction's progress.
Low Yield with Significant Byproduct Formation (Dark/Tarry Reaction Mixture) 1. Indolization Conditions Too Harsh: Excessive heat or an overly aggressive acid catalyst can cause decomposition of the starting materials, the hydrazone intermediate, or the final indole product.[1]Action: Reduce the reaction temperature. If using PPA, try the lower end of the temperature range first (e.g., 80-90°C). Consider switching to a milder Lewis acid catalyst like ZnCl₂ which may allow for lower temperatures.[1]
2. Competing N-N Bond Cleavage: Electron-donating or -withdrawing substituents can influence the stability of the N-N bond in a key intermediate. Under certain acidic conditions, this bond can cleave, leading to aniline byproducts instead of the desired indole.[4]Action: This is an inherent mechanistic challenge.[4] Mitigate by using the mildest possible conditions that still promote indolization. A careful screening of various Brønsted and Lewis acids is recommended to find one that favors the[3][3]-sigmatropic rearrangement over the cleavage pathway.[7]
3. Oxygen Sensitivity: Arylhydrazines and some intermediates can be sensitive to air oxidation, especially at high temperatures, leading to colored impurities and decomposition.Action: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas the solvent before use, especially for high-temperature reactions.
Product is Formed (Confirmed by MS) but is Lost During Workup/Purification 1. Product Instability: The indole nucleus, particularly with certain substituents, can be sensitive to strong acids or bases during the aqueous workup. The ester group could also be susceptible to hydrolysis.Action: After quenching the reaction (e.g., by pouring onto ice), carefully neutralize the mixture. Avoid strongly acidic or basic pH. Use a saturated solution of sodium bicarbonate for neutralization. Extract the product promptly into an organic solvent like ethyl acetate.
2. Purification Issues: The product may be difficult to separate from closely-eluting impurities or may degrade on silica gel.Action: Ensure the use of high-quality silica gel for column chromatography. A solvent system of ethyl acetate in hexane is typically effective. If degradation on silica is suspected, consider deactivating the silica gel with a small amount of triethylamine in the eluent or switching to a different stationary phase like alumina.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. It is designed to be self-validating by separating the two main stages of the reaction.

Part A: Phenylhydrazone Formation
  • Objective: To form the key phenylhydrazone intermediate from (4-bromophenyl)hydrazine hydrochloride and methyl 4,4-dimethoxybutanoate.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (4-bromophenyl)hydrazine hydrochloride (1.0 eq), methyl 4,4-dimethoxybutanoate (1.1 eq), and ethanol (approx. 5-10 mL per gram of hydrazine).

  • Reaction: Add sodium acetate (1.2 eq) to neutralize the HCl salt in situ. Stir the mixture at 60-70°C for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane). The spot corresponding to the hydrazine should be consumed, and a new, less polar spot for the hydrazone should appear.

  • Isolation (Optional but Recommended): Once the reaction is complete, cool the mixture. The hydrazone may precipitate. If not, add water to induce precipitation. Filter the solid, wash with cold water/ethanol, and dry under vacuum. This provides a pure intermediate for the next step, simplifying troubleshooting.

Part B: Indolization (Cyclization)
  • Objective: To convert the purified phenylhydrazone into Methyl 2-(4-bromo-1H-indol-3-yl)acetate.

  • Catalyst Preparation: In a separate flask, pre-heat polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazone) to 80°C under an inert atmosphere (N₂).

  • Reaction: Add the dried phenylhydrazone from Part A to the hot PPA in portions with vigorous stirring. The mixture will become thick.

  • Heating and Monitoring: Increase the temperature to 90-100°C and maintain for 1-3 hours. Monitor the reaction by taking small aliquots, quenching them in ice/water, extracting with ethyl acetate, and analyzing by TLC. Look for the disappearance of the hydrazone and the appearance of the indole product (often UV-active).

  • Workup: Once the reaction is complete, cool the flask slightly and carefully pour the viscous mixture onto a large amount of crushed ice with stirring. This will decompose the PPA and precipitate the crude product.

  • Extraction: Neutralize the aqueous slurry with a strong base (e.g., 50% NaOH or solid K₂CO₃) until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

References

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Nogrady, T. (1985). The Fischer Indole Synthesis. In Medicinal Chemistry: A Biochemical Approach (pp. 384-386). Oxford University Press.
  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • Sanz-Cervera, J. F., Blasco, R., & Piera, J. (2009). Fischer Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 235-274). John Wiley & Sons, Inc.
  • Reddy, T. J., et al. (2008). A facile preparation of methyl indolylacetates via Stille carbonylation of N-protected bromomethylindoles. Indian Journal of Chemistry - Section B, 47B, 144-149. [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54486-54510. [Link]

  • Sarlah, D., & Garg, N. K. (2012). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 134(42), 17491–17493. [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(1), 343-358. [Link]

  • YouTube. (2018). Part III (Fischer indole synthesis). [Link]

Sources

Improving the regioselectivity of bromination in indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselective indole bromination. Instead of a rigid manual, we offer a dynamic, question-and-answer-based resource to directly address the challenges you encounter at the bench. Here, we dissect the "why" behind the "how," grounding our advice in mechanistic principles and field-proven protocols.

Section 1: Foundational Principles of Indole Bromination

This section addresses the core concepts that govern the reactivity of the indole nucleus towards electrophilic bromination. Understanding these fundamentals is the first step in troubleshooting and optimizing your reactions.

FAQ: Why is the C3 position the most reactive site for electrophilic substitution on an unsubstituted indole?

Answer: The pronounced reactivity of the C3 position is a cornerstone of indole chemistry. It is the kinetic site of electrophilic attack due to the superior stability of the resulting cationic intermediate (the sigma complex or arenium ion).

From a mechanistic standpoint, electrophilic attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[1][2] This is a more stable arrangement compared to the intermediate formed from attack at the C2 position, where delocalization onto the nitrogen would force the nitrogen to bear a positive charge while being adjacent to the electron-deficient benzene ring. Computational studies, including analyses of the molecular electrostatic potential (MEP), confirm that while the entire molecule is electron-rich, the reaction trajectory leading to C3 substitution has a lower activation energy barrier.[1][3]

Below is a diagram illustrating the comparative stability of the intermediates.

Caption: Stability of intermediates in indole bromination.

FAQ: What are the common brominating agents and why choose one over another?

Answer: The choice of brominating agent is critical for controlling selectivity and avoiding unwanted side reactions. The two most common reagents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

  • Molecular Bromine (Br₂): This is a powerful and aggressive brominating agent. Its high reactivity can easily lead to over-bromination (di- or tri-bromination) and polymerization of the electron-rich indole nucleus. It is rarely used alone for selective monobromination of simple indoles. However, its reactivity can be tamed by forming complexes, such as with dioxane or pyridine (pyridinium bromide perbromide), which deliver the electrophilic bromine more gently.[4]

  • N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine. It serves as a source of electrophilic bromine at a low, steady concentration, which significantly suppresses side reactions.[5] It is the go-to reagent for most routine indole brominations, especially when targeting the C3 position. The choice of solvent is crucial when using NBS; polar solvents can facilitate the desired ionic mechanism, while non-polar solvents in the presence of a radical initiator can lead to undesired radical reactions.[6]

ReagentFormulaFormKey AdvantagesCommon Issues
N-Bromosuccinimide C₄H₄BrNO₂SolidEasy to handle, provides low Br⁺ concentration, minimizes over-bromination.Can initiate radical pathways under certain conditions.
Molecular Bromine Br₂LiquidHighly reactive, inexpensive.Difficult to handle (toxic, corrosive), often leads to polybromination and polymerization.
Pyridinium Bromide Perbromide C₅H₅N·HBr·Br₂SolidTamed reactivity of Br₂, easy to handle, excellent for selective C3-bromination.[4]Requires pyridine as solvent or co-solvent.

Section 2: Troubleshooting Guide for Site-Selective Bromination

This section provides practical solutions to common problems encountered during indole bromination experiments.

FAQ: I'm getting over-bromination and a mixture of products when targeting 3-bromoindole. How can I improve selectivity?

Answer: This is a classic problem stemming from the high reactivity of the indole ring. The initial 3-bromoindole product is still electron-rich enough to react further.

Troubleshooting Steps:

  • Switch to a Milder Reagent: If you are using Br₂, immediately switch to NBS or pyridinium bromide perbromide. These reagents release the electrophile slowly, keeping its concentration low and favoring mono-substitution.[4][7]

  • Control the Stoichiometry: Use precisely 1.0 equivalent of your brominating agent. Even a slight excess can promote the formation of di-brominated products.

  • Lower the Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). The activation energy for the second bromination is higher, and lowering the temperature will dramatically slow this undesired follow-up reaction while still allowing the desired initial reaction to proceed.

  • Use a Buffered or Non-Acidic System: The HBr byproduct generated during the reaction can catalyze indole decomposition and polymerization. Using pyridine as a solvent not only moderates the bromine's reactivity but also acts as an acid scavenger.[4]

Protocol 1: Selective Synthesis of 3-Bromoindole

This protocol utilizes pyridinium bromide perbromide for a clean and high-yield synthesis of 3-bromoindole.[4]

Materials:

  • Indole (1.0 eq)

  • Pyridinium bromide perbromide (1.0 eq)

  • Anhydrous Pyridine

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve pyridinium bromide perbromide (1.0 eq) in a minimum amount of anhydrous pyridine.

  • Add the pyridinium bromide perbromide solution dropwise to the cooled indole solution over 30 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by pouring it into a separatory funnel containing cold water and diethyl ether.

  • Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated aqueous Na₂S₂O₃ (to remove any remaining bromine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield pure 3-bromoindole.

FAQ: How can I selectively brominate the C2 or C5 positions?

Answer: Directing bromination away from the hyper-reactive C3 position requires strategic manipulation of the indole substrate, typically through the use of protecting groups or by altering the reaction pathway.

For C2-Bromination: Direct C2-bromination is challenging. The most common strategy involves first blocking the C3 position with a removable group. A more advanced method relies on the careful choice of an N-protecting group that sterically hinders the C3 position or electronically favors C2. For instance, in certain substituted 3-methylindoles, variation of the N-protecting group can switch the selectivity from radical bromination on the methyl group to electrophilic bromination at C2.[6]

For C5-Bromination: Bromination on the benzene ring requires deactivating the pyrrole ring to prevent it from reacting first. A clever and effective method involves the reversible formation of an indoline-2-sulfonate adduct.[8][9] This process temporarily disrupts the aromaticity of the pyrrole ring, making the benzene ring the most reactive site for electrophilic substitution.

G cluster_workflow Workflow for Selective C5-Bromination Start Indole Step1 Protect Pyrrole Ring (e.g., NaHSO₃) Start->Step1 Intermediate Indoline-2-sulfonate Adduct (Pyrrole ring deactivated) Step1->Intermediate Step2 Brominate Benzene Ring (Br₂ or NBS) Intermediate->Step2 Product_Protected 5-Bromo-indoline-2-sulfonate Step2->Product_Protected Step3 Deprotect (Base or Heat) Product_Protected->Step3 End 5-Bromoindole Step3->End

Caption: Strategy for selective C5-bromination of indole.

Protocol 2: Selective Synthesis of 5-Bromoindole

This protocol is adapted from established literature procedures involving the formation and subsequent bromination of a bisulfite adduct.[8][9]

Materials:

  • Indole (1.0 eq)

  • Sodium bisulfite (NaHSO₃) (2.0 eq)

  • Ethanol, Water

  • Acetic Anhydride

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

Procedure:

  • Part A: Protection

    • Dissolve indole in ethanol. Add this solution to an aqueous solution of sodium bisulfite.[9]

    • Stir the mixture at room temperature for 15-20 hours.[8]

    • Collect the precipitated sodium indoline-2-sulfonate by filtration, wash with ether, and dry.

  • Part B: Acetylation & Bromination

    • Suspend the dried adduct in acetic anhydride and heat to ~70 °C for 2-3 hours. This forms the N-acetylated intermediate.[8][9]

    • Cool the mixture, filter, and wash the solid. Dissolve this N-acetylated adduct in water at 0-5 °C.

    • Add bromine (1.0 eq) dropwise, keeping the temperature below 5 °C.[9] Stir for 1 hour.

    • Quench excess bromine with aqueous sodium bisulfite.

  • Part C: Deprotection & Isolation

    • Carefully add an aqueous solution of NaOH to the reaction mixture and reflux for 12-18 hours to hydrolyze the acetyl and sulfonate groups.[8]

    • Cool the reaction mixture. The 5-bromoindole product will precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol/water for higher purity.

FAQ: What is the role of N-Protecting Groups in directing regioselectivity?

Answer: The protecting group on the indole nitrogen is a powerful tool for modulating regioselectivity. It can exert influence through both steric and electronic effects.[6]

  • Steric Hindrance: Large, bulky N-protecting groups (e.g., -SO₂Ph, -P(O)tBu₂) can physically block access to the C2 and C7 positions, thereby directing incoming electrophiles to other sites.

  • Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, acyl) decrease the nucleophilicity of the entire indole ring, making bromination reactions less vigorous and more controllable. They also alter the electron density distribution. For example, some protecting groups can change the C2/C3 reactivity ratio.[10]

  • Directing Group Catalysis: In advanced applications, certain N-protecting groups, such as N-P(O)tBu₂, can act as directing groups in transition-metal-catalyzed C-H functionalization, enabling highly selective bromination (and other functionalizations) at normally inaccessible positions like C7.[11]

N-Protecting GroupTypePrimary Effect on Bromination
-H (Unprotected) -Strong C3-directing. Prone to over-reaction.
-Acetyl (-Ac) Electron-withdrawingDeactivates the ring, improves control, still primarily C3-directing.
-Tosyl (-Ts) Electron-withdrawingStrong deactivation, can enable functionalization at other positions by suppressing C3 reactivity.
-P(O)tBu₂ Directing GroupCan direct metal-catalyzed C-H activation to the C7 position.[11]

References

  • Trammel, G. L., Kuniyil, R., Crook, P. F., Liu, P., & Brown, M. K. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society, 143(40), 16502–16511. [Link]

  • Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(18), 6371-6379. [Link]

  • Li, J., et al. (2021). Regioselective C5-H direct iodination of indoles. Organic & Biomolecular Chemistry, 19(3), 554-558. [Link]

  • Bookser, B. C. (2005). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Organic Letters, 7(13), 2583–2586. [Link]

  • Tamm, T. R., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. ACS Catalysis, 8(11), 10836-10841. [Link]

  • CN102558017A - Method for preparing 5-bromoindole. (2012).
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • Martínez, A., et al. (2019). Proposed reaction mechanism for the direct bromination of indoles in DMF at 298.15 K and 1 atm. ResearchGate. [Link]

  • Sewald, N., et al. (2025). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. ChemBioChem. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 1008-1033. [Link]

  • Aouad, M. R., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 27(15), 4995. [Link]

  • Hunt, J. T., et al. (2011). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 7, 1269–1277. [Link]

  • Wang, P., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Erowid. (2005). Synthesis of 5-Bromo Indole. Erowid Chemistry Vaults. [Link]

  • Murphy, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, Article 19. [Link]

  • Daugulis, O., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1777–1790. [Link]

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Martínez, A., et al. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect, 8(35), e202302324. [Link]

  • Liu, S.-Y., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 50(33), 7593-7596. [Link]

  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. [Link]

  • Sarabia, F., et al. (2000). Synthesis of bromoindole alkaloids from Laurencia brongniartii. The Journal of Organic Chemistry, 65(12), 3627-3632. [Link]

  • Kumar, S., et al. (2017). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Green Chemistry, 19(23), 5627-5631. [Link]

  • ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole?. [Link]

  • Piers, K., & Brown, R. K. (1963). THE PREPARATION OF 3-BROMOINDOLE. Canadian Journal of Chemistry, 41(9), 2400-2401. [Link]

Sources

Stability of Methyl 2-(4-bromo-1H-indol-3-yl)acetate in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Methyl 2-(4-bromo-1H-indol-3-yl)acetate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvent systems. Understanding and controlling the stability of your molecule is paramount for generating reproducible experimental data and ensuring the integrity of your results.

The indole scaffold, while central to many biologically active molecules, is susceptible to degradation. Its electron-rich nature makes it prone to oxidation, and other environmental factors can compromise its structure. This guide provides a series of frequently asked questions (FAQs), troubleshooting protocols, and best practices to help you navigate the challenges of working with Methyl 2-(4-bromo-1H-indol-3-yl)acetate.

Section 1: Understanding the Stability Profile

The stability of Methyl 2-(4-bromo-1H-indol-3-yl)acetate is governed by three primary chemical features:

  • The Indole Ring: The core indole structure is an electron-rich aromatic system. The C2-C3 double bond is particularly susceptible to oxidation, which can lead to the formation of oxindoles and other degradation products[1][2].

  • The Bromo Substituent: The bromine atom at the 4-position is an electron-withdrawing group, which can influence the electron density of the indole ring system. While the C3 position remains the most nucleophilic center, the overall reactivity towards oxidation may be modulated compared to unsubstituted indoles.

  • The Methyl Acetate Side Chain: The ester functional group at the 3-position is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield the corresponding carboxylic acid.

Primary degradation pathways to consider are oxidation, photosensitivity, and pH-dependent hydrolysis.

Diagram: Primary Degradation Pathways

cluster_main Methyl 2-(4-bromo-1H-indol-3-yl)acetate cluster_stressors Stress Factors cluster_products Potential Degradation Products Compound Core Compound Oxidized Oxidized Species (e.g., Oxindoles, Isatins) Compound->Oxidized Oxidation Hydrolyzed Hydrolysis Product (Carboxylic Acid) Compound->Hydrolyzed Hydrolysis Polymerized Polymeric Impurities Compound->Polymerized Photodegradation/ Oxidation Oxygen Oxygen (Air) Oxygen->Oxidized Light Light (UV/Visible) Light->Polymerized pH Acid/Base pH->Hydrolyzed

Caption: Potential degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing Methyl 2-(4-bromo-1H-indol-3-yl)acetate?

A1: The choice of solvent is critical for maintaining the stability of your compound.

  • For Short-Term Storage & Biological Assays (hours to days): Anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent. It is a polar aprotic solvent that readily dissolves the compound and is compatible with most cell-based assays at low final concentrations (<0.5%). Always use high-purity, anhydrous grade DMSO to minimize moisture-related degradation.

  • For Stock Solutions & Long-Term Storage (weeks to months): For long-term storage, aliquoting the compound as a solid is ideal. If a stock solution is necessary, prepare it in anhydrous DMSO, purge the vial headspace with an inert gas (argon or nitrogen), and store at -80°C[3][4].

  • For Chemical Reactions & Purification: Solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetonitrile (ACN) are generally suitable for reactions and chromatography, as the compound is typically not held in these solvents for extended periods. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions.

Q2: My solution of the compound in DMSO has turned pink/brown. What is happening and is it still usable?

A2: A color change from colorless/white to pink, red, or brown is a classic visual indicator of indole oxidation and potential polymerization[3]. This is often accelerated by exposure to air (oxygen) and light.

  • Causality: The electron-rich indole ring can be oxidized, forming colored radical species that may further react or polymerize.

  • Usability: While a slight color change may not significantly affect the bulk purity for some preliminary experiments, it is a definitive sign of degradation. For sensitive applications such as quantitative assays, cell-based screens, or in vivo studies, using a discolored solution is strongly discouraged as the degradation products could have unintended biological activity or interfere with assay readouts. It is best practice to prepare a fresh solution from solid material.

Q3: How should I handle the solid compound and its solutions to prevent degradation?

A3: Proper handling is crucial to prevent degradation.

  • Solid Compound: Store the solid compound at -20°C or colder, protected from light in an amber vial[5]. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Solutions: Prepare solutions using high-purity anhydrous solvents. For highly sensitive experiments, consider using deoxygenated solvents. After preparing a stock solution, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Exposure to light, especially UV light, can accelerate degradation[6][7][8]. Always work with solutions in a fume hood with the sash down to minimize air exposure and protect from ambient light where possible.

Q4: Is the compound sensitive to acidic or basic conditions?

A4: Yes. Both the indole ring and the ester side chain are sensitive to pH.

  • Acidic Conditions: Strong acids can protonate the indole ring at the C3 position, which can lead to dimerization or polymerization. While the existing substituent at C3 provides some steric hindrance, prolonged exposure to strong acid should be avoided[6].

  • Basic Conditions: Strong bases (e.g., NaOH, KOH) will readily hydrolyze the methyl ester to the corresponding carboxylate salt. This will change the compound's polarity, solubility, and biological activity. Amine bases (e.g., triethylamine) are generally less problematic for short durations but should still be used with care. When working with aqueous buffers, it is best to stay within a pH range of 6-7.5.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Diagram: Troubleshooting Experimental Issues

Start Problem: Inconsistent Results or Unexpected Analytical Data Check1 Is the solution colored (pink, brown, etc.)? Start->Check1 Check2 Are there extra peaks in HPLC/LC-MS? Start->Check2 Check3 Was the solution stored for an extended period or exposed to light/air? Start->Check3 Cause1 Probable Cause: Oxidative Degradation Check1->Cause1 Yes Cause2 Probable Cause: Hydrolysis or other degradation Check2->Cause2 Yes Cause3 Probable Cause: Poor Storage/Handling Check3->Cause3 Yes Solution1 Action: 1. Discard the old solution. 2. Prepare a fresh solution from solid. 3. Implement proper handling (inert gas, protect from light). Cause1->Solution1 Solution2 Action: 1. Run a forced degradation study (see Protocol 4.1) to identify degradants. 2. Optimize solvent and pH conditions. Cause2->Solution2 Solution3 Action: Review and implement Best Practices (see Protocol 4.3). Aliquot stock solutions to minimize handling. Cause3->Solution3

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2-(4-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of Methyl 2-(4-bromo-1H-indol-3-yl)acetate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this important pharmaceutical intermediate.

Overview of Synthetic Strategies

Methyl 2-(4-bromo-1H-indol-3-yl)acetate is a key building block in medicinal chemistry. Its synthesis typically involves two primary strategic approaches:

  • Strategy A: Fischer Indole Synthesis. This classical method involves the reaction of a (4-bromophenyl)hydrazine with a suitable 4-carbon aldehyde or ketone equivalent, followed by cyclization under acidic conditions to form the indole ring with the acetate sidechain precursor already in place.[1][2][3]

  • Strategy B: Sidechain Functionalization of 4-Bromoindole. This approach begins with the pre-formed 4-bromoindole core, followed by the introduction of the acetate group at the C3 position. This is often achieved via electrophilic substitution or by N-alkylation followed by rearrangement.

Each strategy presents unique advantages and challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale. This guide will focus on troubleshooting issues common to both pathways.

General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis campaign.

Q1: My overall yield is consistently low. What are the most common factors to investigate?

Low yields in multi-step indole syntheses can be attributed to several factors.[4] A systematic investigation is crucial.

  • Purity of Starting Materials: Ensure the purity of your hydrazine or 4-bromoindole starting material. Impurities can lead to significant side reactions.[4]

  • Reaction Conditions: Indole syntheses, particularly the Fischer method, are often sensitive to temperature and acid strength.[3][4] Overly harsh conditions can lead to degradation and tar formation.

  • Atmospheric Control: The indole nucleus can be sensitive to oxidation, especially at elevated temperatures. Performing reactions under an inert atmosphere (Nitrogen or Argon) is highly recommended, particularly during scale-up.

  • Purification Losses: Bromoindoles can be challenging to purify. Significant material loss can occur during column chromatography or recrystallization if the procedure is not optimized.[4]

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely impurities?

Common impurities include:

  • Regioisomers: In sidechain functionalization, substitution can sometimes occur at the N1 position in addition to the desired C3 position.

  • Starting Materials: Unreacted 4-bromoindole or hydrazine.

  • Oxidation Products: Indoles can oxidize upon exposure to air and light, leading to colored impurities.[5]

  • Polymeric Materials: Strong acid and high temperatures can cause indole polymerization, resulting in baseline material on a TLC plate.

Q3: What are the primary safety concerns when scaling up this synthesis?

  • Use of Sodium Hydride (NaH): If used for deprotonating the indole nitrogen, NaH is highly flammable and reacts violently with water.[6] Scale-up requires specialized equipment for handling solids and managing hydrogen gas evolution.

  • Exothermic Reactions: Both the Fischer indole cyclization and the alkylation with methyl bromoacetate can be exothermic. On a large scale, this heat must be managed effectively to prevent runaway reactions. Continuous monitoring of the internal temperature is essential.

  • Solvent Handling: The use of large volumes of flammable solvents like DMF or THF requires appropriate grounding, ventilation, and fire suppression systems.

In-Depth Troubleshooting Guide

This guide provides a problem-cause-solution framework for specific experimental issues.

Problem 1: Low Yield during Fischer Indole Synthesis Cyclization

The Fischer indole synthesis is a powerful tool but can be capricious. It involves a condensation to form a hydrazone, tautomerization to an enamine, and a[7][7]-sigmatropic rearrangement followed by ammonia loss.[1]

Troubleshooting Decision Tree: Low Yield in Fischer Indole Synthesis

G start Low Yield or No Product Formation check_hydrazone Verify Hydrazone Formation (TLC, ¹H NMR of crude) start->check_hydrazone hydrazone_ok Hydrazone Formed check_hydrazone->hydrazone_ok Yes hydrazone_fail Hydrazone Not Formed check_hydrazone->hydrazone_fail No cyclization_fail Investigate Cyclization Step hydrazone_ok->cyclization_fail solution_hydrazone Solution: Check starting materials. Ensure anhydrous conditions. Use mild catalyst (e.g., AcOH). hydrazone_fail->solution_hydrazone acid_issue Acid Catalyst Ineffective or Too Harsh cyclization_fail->acid_issue Cause? temp_issue Temperature Suboptimal cyclization_fail->temp_issue Cause? side_reactions Side Reactions (e.g., N-N bond cleavage) cyclization_fail->side_reactions Cause? solution_acid Solution: Screen Acid Catalysts (PPA, ZnCl₂, Amberlyst-15). Titrate acid strength. acid_issue->solution_acid solution_temp Solution: Optimize Temperature. Start low (e.g., 60°C) and incrementally increase. temp_issue->solution_temp solution_side_reactions Solution: Analyze Byproducts. Consider milder conditions or protecting groups. side_reactions->solution_side_reactions G cluster_0 Deprotonation cluster_1 Alkylation Indole 4-Bromoindole Indole_Anion Indole Anion (Indolide) Indole->Indole_Anion Base (e.g., NaH) in Dry Solvent (DMF) Product Methyl 2-(4-bromo-1H-indol-3-yl)acetate (Major Product) Indole_Anion->Product Electrophilic Attack at C3 Side_Product Methyl 2-(4-bromo-1-indolyl)acetate (N1-Alkylated Impurity) Indole_Anion->Side_Product Attack at N1 Electrophile Methyl Bromoacetate Electrophile->Product

Caption: General workflow for the C3-alkylation of 4-bromoindole.

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation If the indole N-H is not fully deprotonated to the indolide anion, the remaining neutral indole can react on the nitrogen.Use a strong base like Sodium Hydride (NaH, 60% dispersion in oil) in an anhydrous polar aprotic solvent like DMF or THF. [6]Ensure the NaH is fresh and the solvent is truly anhydrous. Allow sufficient time for the deprotonation (hydrogen evolution to cease) before adding the electrophile.
Reaction Conditions Favoring N-Alkylation The cation associated with the base (e.g., Na⁺, K⁺) can influence the N vs. C selectivity. Softer cations tend to favor C-alkylation.While NaH is common, consider alternative bases like KHMDS or LiHMDS. The larger, softer potassium cation can sometimes improve C3 selectivity.
Incorrect Order of Addition Adding the base to a mixture of the indole and electrophile can lead to undesired side reactions.Always perform the deprotonation first. Add the base to the indole solution (or the indole to the base suspension) and wait for the reaction to complete before slowly adding the methyl bromoacetate at a controlled temperature (e.g., 0 °C to RT).
Problem 3: Purification and Isolation Challenges on a Larger Scale

Purifying the final product can become a bottleneck during scale-up.

Potential Cause Explanation Recommended Solution
Product is an Oil or Low-Melting Solid The target compound may not be a readily crystalline solid, making isolation by filtration difficult. [6]Trituration: Stir the crude oil in a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization or wash away non-polar impurities. Recrystallization: Test various solvent systems (e.g., ethyl acetate/heptane, toluene, isopropanol) to find conditions for effective crystallization. [4]
Column Chromatography is Not Scalable Silica gel chromatography is often impractical and expensive for multi-kilogram quantities.Develop a robust crystallization method. If chromatography is unavoidable, consider using a larger-diameter column with a lower-cost stationary phase or explore automated flash chromatography systems designed for process scale.
Persistent Colored Impurities Small amounts of oxidized byproducts can impart color to the final product.Treat a solution of the crude product in a suitable solvent (e.g., ethyl acetate) with activated charcoal, followed by filtration through a pad of celite. This is often effective at removing baseline color bodies.

Recommended Lab-Scale Protocol (50g Scale)

This protocol is based on the sidechain functionalization strategy (Strategy B), which often provides better control and predictability during scale-up.

Materials and Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Inert gas inlet (Nitrogen or Argon)

Reagents:

  • 4-Bromoindole (39.2 g, 0.20 mol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (9.6 g, 0.24 mol)

  • Anhydrous N,N-Dimethylformamide (DMF), 400 mL

  • Methyl bromoacetate (33.7 g, 0.22 mol)

  • Ethyl acetate, Heptane, Brine, Deionized Water

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Purge the system with nitrogen.

  • Deprotonation: To the flask, add 4-bromoindole and anhydrous DMF (200 mL). Begin stirring to dissolve.

  • Carefully add the sodium hydride portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the resulting suspension for 1-2 hours at room temperature, or until gas evolution ceases. The mixture should become a dark, homogeneous solution of the sodium indolide.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve methyl bromoacetate in anhydrous DMF (200 mL) and add it to the addition funnel.

  • Add the methyl bromoacetate solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Monitor the reaction to completion by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding it to 1 L of ice-cold water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with water (2 x 200 mL) and then brine (1 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a brown oil or solid, can be purified by recrystallization from an ethyl acetate/heptane mixture or by column chromatography (silica gel, gradient elution with heptane/ethyl acetate).

References

  • National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PubMed Central. Available at: [Link]

  • Organic Syntheses. Indole-3-acetic Acid. Available at: [Link]

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. Available at: [Link]

  • National Center for Biotechnology Information. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. PubMed Central. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information for a related indole synthesis. Available at: [Link]

  • Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. Available at: [Link]

  • Journal of Applicable Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available at: [Link]

  • RSC Publishing. (2021). Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp.. Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

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Validation & Comparative

A Comparative In Vitro Evaluation of the Biological Activity of Methyl 2-(4-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro evaluation of Methyl 2-(4-bromo-1H-indol-3-yl)acetate, a synthetic indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of indole-3-acetic acid, in particular, have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document outlines a structured experimental framework to objectively assess the efficacy of Methyl 2-(4-bromo-1H-indol-3-yl)acetate in these key therapeutic areas.

Our approach is grounded in established, validated protocols to ensure scientific rigor and reproducibility. We will compare the performance of the target compound against well-characterized standards and a structurally related analogue, Indole-3-acetic acid (IAA), to provide a clear and objective assessment of its potential. The causality behind each experimental choice is explained to provide not just a methodology, but a strategic guide for researchers in the field of drug discovery.

Experimental Design: A Multi-Faceted Approach

To comprehensively profile the biological activity of Methyl 2-(4-bromo-1H-indol-3-yl)acetate, a three-pronged in vitro screening strategy is employed. This strategy is designed to probe its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The selection of these areas is based on the well-documented activities of the indole scaffold.[2][4]

The core of this comparative guide is the use of benchmark compounds. For each assay, the test compound is evaluated alongside a 'gold standard' therapeutic agent (positive control), a vehicle control (negative control), and a structurally related precursor, Indole-3-acetic acid (IAA). This multi-comparator approach allows for a nuanced interpretation of the results, contextualizing the potency and spectrum of activity of our target molecule.

Below is a diagram illustrating the overall experimental workflow.

G cluster_prep Compound Preparation cluster_assays In Vitro Biological Assays cluster_data Data Analysis & Comparison Compound Methyl 2-(4-bromo-1H-indol-3-yl)acetate (Test Compound) Stock Prepare Stock Solutions in DMSO Compound->Stock Controls Positive Controls: Doxorubicin, Ciprofloxacin, Diclofenac Negative Control: Vehicle (DMSO) Structural Analogue: Indole-3-acetic acid (IAA) Controls->Stock Anticancer Anticancer Activity (MTT Assay) Stock->Anticancer Apply Serial Dilutions Antimicrobial Antimicrobial Activity (Broth Microdilution) Stock->Antimicrobial Apply Serial Dilutions AntiInflammatory Anti-inflammatory Activity (Albumin Denaturation & NO Inhibition) Stock->AntiInflammatory Apply Serial Dilutions IC50 Determine IC50 Values (Cytotoxicity, NO Inhibition) Anticancer->IC50 MIC Determine MIC Values (Antimicrobial) Antimicrobial->MIC AntiInflammatory->IC50 Inhibition Calculate % Inhibition (Protein Denaturation) AntiInflammatory->Inhibition Comparison Comparative Analysis vs. Controls & IAA IC50->Comparison MIC->Comparison Inhibition->Comparison G cluster_pathway LPS-Induced Inflammatory Pathway in Macrophages LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds Signaling Signaling Cascade (e.g., NF-κB, MAPK) TLR4->Signaling activates iNOS_Gene iNOS Gene Transcription Signaling->iNOS_Gene induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates to NO Nitric Oxide (NO) (Pro-inflammatory Mediator) iNOS_Protein->NO produces TestCompound Test Compound (Potential Inhibitor) TestCompound->Signaling Inhibits? TestCompound->iNOS_Protein Inhibits?

Caption: Potential points of inhibition in the NO production pathway.

Protocol 4.1: Inhibition of Albumin Denaturation
  • Reaction Mixture: Prepare a reaction mixture containing 1 mL of 1% aqueous bovine serum albumin solution and 2 mL of the test compound at various concentrations (e.g., 50-500 µg/mL).

  • pH Adjustment: Adjust the pH of the mixture to 6.8 using glacial acetic acid.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes in a water bath.

  • Data Acquisition: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Protocol 4.2: Inhibition of Nitric Oxide (NO) Production
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds (determined from a preliminary viability assay) for 2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include wells with cells and LPS only (positive control) and untreated cells (negative control).

  • Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control and determine the IC₅₀ value.

Anticipated Data Summary: Anti-inflammatory Activity

Results from both assays will be presented for a comprehensive comparison.

Compound Inhibition of Albumin Denaturation (%) at 200 µg/mL IC₅₀ for NO Inhibition in RAW 264.7 cells (µM)
Methyl 2-(4-bromo-1H-indol-3-yl)acetateExperimental ValueExperimental Value
Indole-3-acetic acid (IAA)< 20%> 100
Diclofenac (Positive Control)70 - 90%15 - 30
Vehicle (DMSO)No effectNo effect

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the preliminary in vitro evaluation of Methyl 2-(4-bromo-1H-indol-3-yl)acetate. By comparing its activity against established drugs and a structural analogue across three critical therapeutic areas, this approach will generate a comprehensive biological profile of the compound.

The data generated from these assays will provide a clear indication of the compound's potential. Promising results, such as high cytotoxicity with a favorable selectivity index, broad-spectrum antimicrobial activity, or potent anti-inflammatory effects, would justify advancing the compound to more complex secondary screening. This could include mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays), further profiling against resistant microbial strains, or measuring the inhibition of other inflammatory mediators like cytokines (e.g., TNF-α, IL-6). [5]Ultimately, this structured in vitro comparison is the foundational step in the long and rigorous journey of drug discovery and development.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

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Navigating the Uncharted: A Comparative Guide to the Off-Target Effects of Methyl 2-(4-bromo-1H-indol-3-yl)acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigma of a Novel Indole Derivative

Methyl 2-(4-bromo-1H-indol-3-yl)acetate is a synthetic indole derivative that has emerged in screening libraries and chemical biology research. Its structural resemblance to the natural plant hormone indole-3-acetic acid (IAA) and other bioactive indole compounds suggests a wide range of potential biological activities. The presence of a bromine atom at the 4-position of the indole ring is known to enhance lipophilicity and can significantly modulate biological activity compared to its parent compound. However, the specific biological targets and, more critically, the off-target effects of this particular molecule remain largely uncharacterized in publicly available literature.

For researchers and drug development professionals, understanding the potential for off-target interactions is paramount to interpreting experimental results accurately and avoiding costly misdirections in research and development. This guide provides a comprehensive comparative analysis of the likely on-target and off-target effects of Methyl 2-(4-bromo-1H-indol-3-yl)acetate. In the absence of direct experimental data for this specific compound, this guide will employ a robust, analog-based approach. By examining the well-documented biological activities of structurally similar compounds, we can infer a probable "biological fingerprint" for Methyl 2-(4-bromo-1H-indol-3-yl)acetate, highlighting key areas for consideration and further experimental validation.

This guide will focus on four key areas of potential biological activity and off-target effects: inhibition of bacterial cystathionine γ-lyase, modulation of cyclooxygenase enzymes, auxin-like activity in plants, and interaction with serotonin receptors. For each area, we will present a comparison with relevant analogs, detailed experimental protocols for assessing these effects, and visual diagrams to clarify the underlying mechanisms and workflows.

On-Target Potential: Inhibition of Bacterial Cystathionine γ-Lyase (bCSE)

The indole scaffold is a privileged structure in medicinal chemistry, and derivatives have been identified as inhibitors of various enzymes. One promising area of activity for bromo-indole derivatives is the inhibition of bacterial cystathionine γ-lyase (bCSE).[1] bCSE is a key enzyme in the production of hydrogen sulfide (H₂S) in many pathogenic bacteria, which has been linked to antibiotic resistance.[1] Therefore, inhibitors of bCSE are of significant interest as potential antibiotic potentiators.

Comparative Analysis with Known bCSE Inhibitors

Several bromo-indole derivatives have been synthesized and identified as inhibitors of bCSE.[2][3][4][5][6] By comparing the structure of Methyl 2-(4-bromo-1H-indol-3-yl)acetate to these known inhibitors, we can infer its potential as a bCSE inhibitor. The core 6-bromoindole scaffold appears to be a key feature for activity in several potent inhibitors. While our topic compound has a 4-bromo substitution, the general principle of a halogenated indole core suggests that it warrants investigation as a potential bCSE inhibitor.

Compound/AnalogStructureTargetIC₅₀ (µM)Reference
Methyl 2-(4-bromo-1H-indol-3-yl)acetate Structure of Methyl 2-(4-bromo-1H-indol-3-yl)acetatebCSE (predicted)Not DeterminedN/A
(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)Structure of NL1bCSE~5[4]
5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2)Structure of NL2bCSE~2[4]
3-ammo-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene (MNS1)Structure of MNS1SaCSE0.5 (Kd)[5]
Experimental Protocol: In Vitro Cystathionine γ-Lyase (CSE) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against CSE by measuring the production of cysteine.[7][8]

Materials:

  • Recombinant bacterial CSE

  • L-cystathionine

  • Pyridoxal 5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Bis-Tris Propane buffer

  • Bovine Serum Albumin (BSA)

  • Acidic ninhydrin reagent

  • Glacial acetic acid

  • 95% Ethanol

  • Test compound (e.g., Methyl 2-(4-bromo-1H-indol-3-yl)acetate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing Bis-Tris Propane buffer (200 mM, pH 8.25), BSA (0.5 mg/ml), PLP (50 µM), and DTT (1 mM).

  • Add test compound: Add various concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (if available).

  • Add enzyme: Add purified bacterial CSE to each well to a final concentration that gives a linear reaction rate.

  • Pre-incubate: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction: Start the reaction by adding L-cystathionine to each well.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) during which the reaction is linear.

  • Terminate the reaction: Stop the reaction by adding an equal volume of glacial acetic acid.

  • Color development: Add acidic ninhydrin reagent to each well, mix, and boil for 10 minutes.

  • Cool and dilute: Cool the plate on ice and then add 95% ethanol to each well.

  • Measure absorbance: Read the absorbance at 560 nm using a microplate reader.

  • Calculate inhibition: Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

bCSE_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (Buffer, BSA, PLP, DTT) add_compound Add Test Compound (e.g., Methyl 2-(4-bromo-1H-indol-3-yl)acetate) prep_mix->add_compound add_enzyme Add Bacterial CSE add_compound->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Initiate with L-cystathionine pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate with Glacial Acetic Acid incubate->stop_reaction add_ninhydrin Add Acidic Ninhydrin and Boil stop_reaction->add_ninhydrin cool_dilute Cool and Dilute with Ethanol add_ninhydrin->cool_dilute read_abs Read Absorbance at 560 nm cool_dilute->read_abs calculate_ic50 Calculate % Inhibition and IC50 Value read_abs->calculate_ic50

Workflow for bCSE Inhibition Assay

Off-Target Profile I: Cyclooxygenase (COX) Inhibition

Indole-3-acetic acid derivatives, most notably Indomethacin, are known to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[9] COX enzymes exist in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and is primarily involved in inflammation.[9][10] Non-selective COX inhibitors can cause gastrointestinal side effects due to the inhibition of COX-1.[9] Therefore, assessing the activity of Methyl 2-(4-bromo-1H-indol-3-yl)acetate against both COX isoforms is crucial to understand its potential for off-target anti-inflammatory effects and associated liabilities.

Comparative Analysis with Known Indole-Based COX Inhibitors

The anti-inflammatory activity of indole derivatives is well-documented.[1][9][11][12][13][14] By comparing our topic compound to known indole-based COX inhibitors, we can anticipate its potential to interact with these enzymes. The structural features of Methyl 2-(4-bromo-1H-indol-3-yl)acetate, particularly the indole-3-acetic acid core, are present in several known COX inhibitors.

Compound/AnalogStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Methyl 2-(4-bromo-1H-indol-3-yl)acetate Structure of Methyl 2-(4-bromo-1H-indol-3-yl)acetateNot DeterminedNot DeterminedNot DeterminedN/A
IndomethacinStructure of Indomethacin0.11.70.06[9]
EtodolacStructure of Etodolac511.146.4[10]
Celecoxib (non-indole control)Structure of Celecoxib150.04375[9]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2 using a commercially available colorimetric assay kit.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Reaction buffer (e.g., Tris-HCl)

  • Colorimetric substrate (e.g., TMPD)

  • Test compound dissolved in a suitable solvent

  • Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare reagents: Prepare all reagents according to the manufacturer's instructions.

  • Add components to wells: To the wells of a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add test compound: Add various concentrations of the test compound to the wells. Include vehicle and positive controls.

  • Pre-incubate: Pre-incubate the plate at the recommended temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

  • Initiate the reaction: Start the reaction by adding arachidonic acid to each well.

  • Incubate: Incubate the plate for a defined time (e.g., 2 minutes) at the reaction temperature.

  • Develop color: Add the colorimetric substrate to each well.

  • Measure absorbance: Read the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate inhibition: Determine the percentage of inhibition for each concentration of the test compound against both COX-1 and COX-2 and calculate the respective IC₅₀ values. The selectivity index can be calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.

COX_Inhibition_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Test_Compound Methyl 2-(4-bromo-1H-indol-3-yl)acetate Test_Compound->COX1 Potential Off-Target Inhibition Test_Compound->COX2 Potential Off-Target Inhibition

COX Inhibition Pathway

Off-Target Profile II: Auxin-like Activity

The core structure of Methyl 2-(4-bromo-1H-indol-3-yl)acetate is indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class.[15][16][17] Auxins play a crucial role in various plant growth and development processes, including cell elongation, root formation, and tropisms.[15] Halogenated derivatives of IAA, such as 4-chloro-IAA, are known to have potent auxin activity and are even used as herbicides.[11] Therefore, it is highly probable that Methyl 2-(4-bromo-1H-indol-3-yl)acetate will exhibit auxin-like activity, which could be a significant off-target effect in assays involving plants or plant-derived cells.

Comparative Analysis with Known Auxins

The auxin activity of a compound is typically assessed using bioassays that measure a physiological response in plants. The Avena (oat) coleoptile curvature test is a classic and reliable bioassay for auxins.[16][18][19][20][21]

Compound/AnalogStructureBiological ActivityTypical Concentration for ActivityReference
Methyl 2-(4-bromo-1H-indol-3-yl)acetate Structure of Methyl 2-(4-bromo-1H-indol-3-yl)acetateAuxin-like (predicted)Not DeterminedN/A
Indole-3-acetic acid (IAA)Structure of IAAPlant growth promotion10⁻⁶ to 10⁻⁵ M[19]
4-Chloroindole-3-acetic acid (4-Cl-IAA)Structure of 4-Cl-IAAPotent auxin, herbicidal4.5 g/L for herbicidal effect[11]
Experimental Protocol: Avena Coleoptile Curvature Test

This protocol provides a step-by-step method for the Avena coleoptile curvature test to assess the auxin-like activity of a test compound.[16][18][19][21]

Materials:

  • Oat (Avena sativa) seeds

  • Petri dishes

  • Filter paper

  • Agar

  • Test compound and IAA standard

  • A dark growth chamber

  • A red light source

  • A protractor or imaging software for measuring curvature

Procedure:

  • Seed Germination: Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for 2-3 days.

  • Seedling Growth: Expose the seedlings to red light for a few hours to inhibit mesocotyl elongation. Continue to grow in the dark until the coleoptiles are 20-30 mm long.

  • Coleoptile Preparation: Decapitate the coleoptiles by removing the top 2-3 mm.

  • Agar Block Preparation: Prepare agar blocks (e.g., 2% agar) containing different concentrations of the test compound and an IAA standard series. A control block with no added compound should also be prepared.

  • Application of Agar Blocks: Place the agar blocks asymmetrically on the cut surface of the decapitated coleoptiles.

  • Incubation: Place the seedlings in a dark, humid chamber for 1.5 to 2 hours.

  • Measurement of Curvature: Measure the angle of curvature of the coleoptiles. This can be done by taking photographs and analyzing the images or by using a protractor.

  • Data Analysis: Plot a standard curve of IAA concentration versus the angle of curvature. Determine the auxin-like activity of the test compound by comparing its induced curvature to the IAA standard curve.

Avena_Coleoptile_Assay cluster_prep Preparation cluster_application Application cluster_measurement Measurement & Analysis germinate Germinate Oat Seeds in Darkness grow Grow Seedlings with Red Light Exposure germinate->grow decapitate Decapitate Coleoptiles grow->decapitate apply_blocks Apply Agar Blocks Asymmetrically decapitate->apply_blocks prepare_blocks Prepare Agar Blocks with Test Compound/IAA incubate Incubate in Dark, Humid Chamber apply_blocks->incubate measure_curvature Measure Angle of Coleoptile Curvature incubate->measure_curvature plot_curve Plot Standard Curve (IAA Conc. vs. Curvature) measure_curvature->plot_curve compare Compare Test Compound to Standard Curve plot_curve->compare

Avena Coleoptile Curvature Test Workflow

Off-Target Profile III: Serotonin Receptor Interaction

The indole ring is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[22][23][24] This structural similarity raises the possibility that indole derivatives, including Methyl 2-(4-bromo-1H-indol-3-yl)acetate, could interact with serotonin receptors, leading to unintended neurological effects. Such off-target interactions are a significant concern in drug development.

Comparative Analysis with Known Serotonin Receptor Ligands

Several indole derivatives have been investigated for their affinity to serotonin receptors.[25][26] By comparing the binding affinities of these compounds, we can estimate the likelihood of our topic compound interacting with these receptors.

Compound/AnalogStructureReceptor SubtypeKᵢ (nM)Reference
Methyl 2-(4-bromo-1H-indol-3-yl)acetate Structure of Methyl 2-(4-bromo-1H-indol-3-yl)acetate5-HT₂ₐ (predicted)Not DeterminedN/A
Serotonin (5-HT)Structure of Serotonin5-HT₂ₐ~1-10[27]
D2AAK7 (an indole derivative)Structure of D2AAK75-HT₁ₐ1.8[25]
CHEMBL294030 (an indole derivative)Structure of CHEMBL2940305-HT₂ₐ100[26]
Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype (e.g., 5-HT₂ₐ).[14][28][29][30][31]

Materials:

  • Cell membranes expressing the serotonin receptor of interest (e.g., human 5-HT₂ₐ)

  • A specific radioligand for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ)

  • Binding buffer

  • Non-specific binding determinator (a high concentration of a known unlabeled ligand, e.g., ketanserin)

  • Test compound

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare assay plate: In a 96-well plate, add the binding buffer.

  • Add test compound: Add serial dilutions of the test compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific binding determinator).

  • Add radioligand: Add a fixed concentration of the radioligand to all wells.

  • Add cell membranes: Add the cell membranes expressing the receptor to each well.

  • Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Serotonin_Receptor_Binding cluster_receptor Serotonin Receptor cluster_ligands Ligands cluster_binding Binding Competition receptor 5-HT Receptor (on cell membrane) binding_site radioligand Radioligand (e.g., [3H]ketanserin) radioligand->binding_site Binds test_compound Test Compound (Methyl 2-(4-bromo-1H-indol-3-yl)acetate) test_compound->binding_site Competes for Binding

Serotonin Receptor Binding Competition

Conclusion: A Roadmap for Characterization

While direct experimental data on Methyl 2-(4-bromo-1H-indol-3-yl)acetate is currently limited, this comparative guide, grounded in the established biological activities of its structural analogs, provides a critical framework for researchers. The evidence strongly suggests that this compound is unlikely to be biologically inert and may exhibit a complex pharmacological profile.

The potential for on-target activity as a bacterial cystathionine γ-lyase inhibitor presents an exciting avenue for further investigation, particularly in the context of antimicrobial research. However, the probable off-target effects on cyclooxygenase enzymes , plant auxin pathways , and serotonin receptors must be carefully considered and experimentally evaluated.

The detailed protocols provided in this guide offer a practical starting point for researchers to systematically characterize the biological activity and off-target profile of Methyl 2-(4-bromo-1H-indol-3-yl)acetate. By employing these assays, scientists can generate the necessary data to confidently interpret their findings, avoid potential artifacts, and unlock the true therapeutic or research potential of this and other novel indole derivatives. Ultimately, a thorough understanding of a compound's full biological signature is the cornerstone of rigorous and reproducible science.

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